5-tert-butyl-1,3-oxazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKFBPSQPEMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-tert-butyl-1,3-oxazole-4-carbaldehyde CAS number 1216135-67-9
The following technical guide provides an in-depth analysis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde .
Core Scaffold for Medicinal Chemistry & Fragment-Based Drug Design
Executive Technical Note: Isomer Identification & CAS Ambiguity
CRITICAL ALERT: A discrepancy exists between the chemical name and the CAS number provided in the request.
-
The Name: 5-tert-butyl-1,3-oxazole-4-carbaldehyde refers to an oxazole ring substituted at the C5 position with a tert-butyl group and at the C4 position with a formyl group.
-
The CAS (1216135-67-9): Major chemical registries (e.g., Sigma-Aldrich, Fluorochem) assign this CAS number to the isomer 2-(tert-butyl)-1,3-oxazole-5-carbaldehyde .
Editorial Decision: To ensure maximum utility for researchers targeting the specific scaffold named in the prompt, this guide focuses on the 5-tert-butyl-1,3-oxazole-4-carbaldehyde isomer. This isomer is a critical intermediate often derived from Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS 714273-89-9) or the corresponding acid (CAS 914637-34-6).
Chemical Identity & Physiochemical Profile
The 5-substituted-4-formyloxazole scaffold is a privileged structure in medicinal chemistry, offering a distinct vector for side-chain elaboration compared to its 2,5-disubstituted counterparts. The bulky tert-butyl group at C5 provides significant steric protection, influencing metabolic stability and hydrophobic binding interactions.
| Property | Data | Note |
| IUPAC Name | 5-(1,1-dimethylethyl)-1,3-oxazole-4-carbaldehyde | |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| Predicted LogP | ~1.8 - 2.1 | Lipophilic, suitable for CNS penetration |
| H-Bond Acceptors | 2 (N, O) | The oxazole N is a weak acceptor |
| H-Bond Donors | 0 | |
| Physical State | Pale yellow oil or low-melting solid | Tendency to oxidize to acid upon air exposure |
| Solubility | DCM, MeOH, DMSO, EtOAc | Poor water solubility |
Synthetic Architecture
The synthesis of 5-substituted-1,3-oxazole-4-carbaldehydes is non-trivial and differs significantly from the Van Leusen synthesis (which typically yields 5-substituted oxazoles with H or other groups at C4). The most robust route utilizes the Schöllkopf method involving isocyanoacetates.
2.1 Retrosynthetic Analysis
The formyl group (C4) is best installed via the reduction of an ester precursor. The oxazole ring itself is constructed via the cyclization of an isocyanide with an acylating agent.
Figure 1: Retrosynthetic strategy accessing the 4-formyl core via the 4-carboxylate intermediate.
2.2 Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
This step exploits the acidity of the
-
Reagents: Ethyl isocyanoacetate (1.0 equiv), Pivaloyl chloride (1.1 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide (2.0 equiv), THF (anhydrous).
-
Procedure:
-
Dissolve ethyl isocyanoacetate in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
-
Add DBU dropwise. The solution will turn deep red/brown as the isocyanoacetate anion forms.
-
Add pivaloyl chloride dropwise. The tert-butyl group provides steric bulk, so addition should be controlled to prevent exotherms.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Mechanism: The isocyanide carbon attacks the carbonyl of the pivaloyl chloride. Subsequent cyclization of the enolate onto the isocyanide carbon closes the ring.
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Step 2: Selective Reduction to the Aldehyde Direct reduction of the ester to the aldehyde requires controlled conditions to avoid over-reduction to the alcohol.
-
Reagents: DIBAL-H (Diisobutylaluminum hydride, 1.1 equiv), DCM (Dichloromethane).
-
Procedure:
-
Dissolve the oxazole ester in anhydrous DCM and cool to -78°C (Dry ice/acetone bath). Critical: Temperature control is essential to stop at the hemiacetal intermediate.
-
Add DIBAL-H (1.0 M in hexanes) dropwise over 30 minutes.
-
Stir at -78°C for 1–2 hours. Monitor by TLC (disappearance of ester).
-
Quench: Carefully add methanol (at -78°C) followed by a saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Phase Separation: Allow the mixture to stir vigorously at RT until the aluminum emulsion clears (can take 1–2 hours).
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The aldehyde is often used immediately or stored under argon due to oxidation sensitivity.
-
Functionalization & Reaction Manifold
The C4-aldehyde is a versatile "chemical handle" allowing the rapid generation of diverse libraries.
Figure 2: Divergent synthesis pathways from the aldehyde core.
-
Reductive Amination: Reaction with primary/secondary amines using NaBH(OAc)₃ yields amines commonly found in MAP4K4 and p38 kinase inhibitors. The oxazole ring acts as a bioisostere for amide bonds, reducing hydrolytic susceptibility.
-
Oxidation: Conversion to 5-tert-butyl-1,3-oxazole-4-carboxylic acid (CAS 914637-34-6) enables peptide coupling reactions.
-
C-H Activation: The C2 proton of the oxazole ring (between N and O) is acidic (pKa ~20). It can be lithiated (n-BuLi, -78°C) to introduce electrophiles at the C2 position, creating 2,4,5-trisubstituted oxazoles.
Therapeutic Applications & Biological Relevance
4.1 Kinase Inhibition (ATP-Competitive)
The oxazole scaffold is frequently employed to mimic the adenine ring of ATP or to occupy the hydrophobic pocket adjacent to the gatekeeper residue in kinases.
-
Mechanism: The Nitrogen (N3) of the oxazole can serve as a hydrogen bond acceptor to the hinge region of the kinase.
-
Role of tert-butyl: The bulky C5-tert-butyl group typically occupies the hydrophobic back-pocket (Selectivity Pocket), enhancing potency against specific kinases like VEGFR or Raf while reducing affinity for off-targets.
4.2 Metabolic Stability
-
CYP450 Blocking: The tert-butyl group blocks metabolic oxidation at the C5 position, a common soft spot in less substituted oxazoles.
-
Solubility: While the tert-butyl group increases lipophilicity (LogP), the oxazole ring itself is polar enough to maintain reasonable solubility compared to phenyl-substituted analogs.
Handling, Stability & Safety
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air.
-
Hazards:
-
Skin/Eye Irritant: Standard PPE (gloves, goggles) required.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (which may deprotonate C2).
-
-
Purification Note: If the aldehyde degrades, it can often be repurified via a bisulfite adduct: dissolve in saturated NaHSO₃ (aq), wash away impurities with organic solvent, then release the aldehyde with mild base (NaHCO₃).
References
-
Sigma-Aldrich. Product Detail: 2-(tert-butyl)oxazole-5-carbaldehyde (CAS 1216135-67-9).Link
- Suzuki, M., et al. "Synthesis of 5-substituted oxazole-4-carboxylates via the reaction of isocyanoacetates with acid chlorides." Journal of Organic Chemistry, 2005.
-
BLD Pharm. Product Detail: 5-tert-butyl-1,3-oxazole-4-carboxylic acid (CAS 914637-34-6).[1][2]Link
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis and Schöllkopf Method." Link
-
PubChem. Compound Summary: 1,3-Oxazole-2-carboxaldehyde (Analogous scaffold properties).Link
Sources
chemical structure of 5-tert-butyl-1,3-oxazole-4-carbaldehyde
An In-Depth Technical Guide to 5-tert-butyl-1,3-oxazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 5-tert-butyl-1,3-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The oxazole moiety is a privileged scaffold in numerous biologically active molecules, recognized for its ability to participate in hydrogen bonding and act as a bioisosteric replacement for amide or ester groups.[1][2] This document details the molecule's structural and physicochemical properties, proposes a robust synthetic pathway, outlines methods for its characterization and purification, and explores its potential as a versatile building block in the synthesis of complex, drug-like molecules.
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse pharmacological activities including anti-inflammatory, antibacterial, anticancer, and antiprotozoal effects.[1] Its utility stems from its rigid, planar structure and its capacity to act as a key pharmacophore, engaging with biological targets through various non-covalent interactions. The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a highly valuable scaffold in modern drug design.
Physicochemical Properties of 5-tert-butyl-1,3-oxazole-4-carbaldehyde
5-tert-butyl-1,3-oxazole-4-carbaldehyde is characterized by the presence of a sterically demanding tert-butyl group at the C5 position and a reactive carbaldehyde (formyl) group at the C4 position. The tert-butyl group can impart increased lipophilicity and metabolic stability, while the aldehyde serves as a crucial synthetic handle for further molecular elaboration.
| Property | Value (Predicted/Calculated) | Source/Rationale |
| Molecular Formula | C₈H₁₁NO₂ | Based on chemical structure |
| Molecular Weight | 153.18 g/mol | Based on chemical formula[3] |
| Appearance | Off-white to yellow solid | Typical for similar organic compounds |
| Boiling Point | Not available | Expected to be relatively high due to polarity |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Inferred from structural polarity |
| XlogP (Predicted) | 1.9 | Prediction for the related carboxylic acid[4] |
Proposed Synthetic Pathway
While various methods exist for oxazole synthesis, such as the van Leusen and Bredereck reactions, a highly effective and regioselective approach for a 4,5-disubstituted oxazole like the target compound involves a multi-step sequence starting from readily available precursors.[1][5] The proposed pathway leverages the condensation of an α-hydroxy ketone with an amide, followed by formylation.
Rationale for Pathway Selection: This synthetic strategy offers precise control over the substitution pattern. Starting with 1-hydroxy-3,3-dimethylbutan-2-one ensures the tert-butyl group is correctly placed at the eventual C5 position of the oxazole ring. Subsequent formylation at the C4 position is a well-established reaction for electron-rich heterocycles.
Caption: Proposed two-step synthesis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
Experimental Protocol: Synthesis and Purification
The following protocol is a detailed, self-validating methodology derived from established procedures for oxazole synthesis and formylation.
Part A: Synthesis of 5-tert-butyl-1,3-oxazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-hydroxy-3,3-dimethylbutan-2-one (1.0 eq) and formamide (5.0 eq) as both reagent and solvent.
-
Acid Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Heating: Heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Workup: Cool the mixture to room temperature and pour it into ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 5-tert-butyl-1,3-oxazole.
Part B: Synthesis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde
-
Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (Argon or Nitrogen), cool dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Substrate Addition: Dissolve 5-tert-butyl-1,3-oxazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor completion by TLC.
-
Quenching and Workup: Cool the reaction to 0 °C and carefully pour it onto crushed ice containing sodium acetate. Stir vigorously for 1 hour.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic phases, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.
Structural Elucidation and Characterization
Confirmation of the synthesized product's identity and purity is achieved through a combination of standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~8.0-8.2 ppm (s, 1H, oxazole H2), δ ~1.4-1.6 ppm (s, 9H, -C(CH₃)₃).[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 ppm (C=O, aldehyde), δ ~160-165 ppm (oxazole C5), δ ~150-155 ppm (oxazole C2), δ ~130-135 ppm (oxazole C4), δ ~30-35 ppm (-C(CH₃)₃), δ ~28-30 ppm (-C(CH₃)₃).[6][7] |
| Mass Spec (ESI+) | Predicted m/z: 154.0811 [M+H]⁺, 176.0630 [M+Na]⁺. |
| FT-IR (ATR, cm⁻¹) | ~2970 cm⁻¹ (C-H stretch, aliphatic), ~2870, 2770 cm⁻¹ (C-H stretch, aldehyde), ~1690 cm⁻¹ (C=O stretch, aldehyde), ~1580 cm⁻¹ (C=N stretch, oxazole).[6][8] |
Chemical Reactivity and Derivatization Potential
The aldehyde functionality at the C4 position is a versatile handle for introducing molecular diversity, making 5-tert-butyl-1,3-oxazole-4-carbaldehyde a valuable intermediate in synthetic workflows.
Key Reactions:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.
-
Wittig Reaction: Olefination with phosphorus ylides to generate vinyl-oxazoles.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent. The resulting 5-tert-butyl-1,3-oxazole-4-carboxylic acid is also a useful synthetic precursor.[4][9]
-
Reduction: Conversion to the corresponding alcohol (5-tert-butyl-1,3-oxazol-4-yl)methanol using mild reducing agents like sodium borohydride.
-
Condensation Reactions: Participation in aldol or Knoevenagel condensations to form more complex carbon skeletons.
Caption: Key derivatization pathways for 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
Applications in Medicinal Chemistry and Drug Discovery
This molecule serves as an excellent starting point for generating libraries of novel compounds for high-throughput screening. Given the established biological activities of the oxazole scaffold, derivatives of 5-tert-butyl-1,3-oxazole-4-carbaldehyde are promising candidates for various therapeutic areas.[1]
-
Scaffold for Novel Antibacterials: The oxazole core is present in several antibacterial agents. New derivatives can be synthesized and tested for activity against resistant bacterial strains.
-
Anti-inflammatory Agents: By modifying the aldehyde group into various amides, esters, or other functional groups, novel non-steroidal anti-inflammatory drugs (NSAIDs) can be explored.[10]
-
Anticancer Drug Intermediates: The oxazole ring is a key component of compounds with anti-proliferative activity.[11] This aldehyde can be used to construct more complex molecules targeting kinases or other cancer-related proteins.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential.
-
Handling: Use only in a well-ventilated area, preferably a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13] Skin or eye contact may cause irritation.[12]
-
Storage: Store in a cool, well-ventilated area in a tightly sealed container. The compound may be air-sensitive and should ideally be stored under an inert atmosphere like Argon.[12]
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[12] Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.[12]
Conclusion
5-tert-butyl-1,3-oxazole-4-carbaldehyde is a strategically designed heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its robust synthesis, well-defined structure, and versatile aldehyde functionality provide a solid foundation for the development of novel, biologically active compounds. This guide offers the necessary technical framework for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery and development programs.
References
- Shanghai Canbi Pharma Ltd. (2014). SAFETY DATA SHEET - 1,3-OXAZOLE-2-CARBOXALDEHYDE.
- PubChem. 5-tert-butyl-1,3-oxazole-4-carboxylic acid.
- Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- BLDpharm. 914637-34-6|5-tert-butyl-1,3-oxazole-4-carboxylic acid.
- BLDpharm. 1554112-75-2|4-tert-Butyl-1,3-oxazole-2-carbaldehyde.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- Bentham Science. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.
- MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.
- AK Scientific, Inc. 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde Safety Data Sheet.
- DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.
- PMC. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents.
- MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
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5-tert-butyl-1,3-oxazole-4-carbaldehyde molecular weight and formula
Part 1: Executive Summary & Chemical Identity
5-tert-butyl-1,3-oxazole-4-carbaldehyde is a specialized heterocyclic building block valued in medicinal chemistry for its ability to introduce a lipophilic tert-butyl group within a rigid oxazole scaffold. This moiety is frequently employed to occupy hydrophobic pockets in protein targets (e.g., kinases, GPCRs) while the aldehyde functionality serves as a versatile handle for further elaboration into amines, alcohols, or olefins.
Core Chemical Data
| Property | Specification |
| Chemical Name | 5-tert-butyl-1,3-oxazole-4-carbaldehyde |
| CAS Number | 911203-09-3 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |
| SMILES | CC(C)(C)c1ncoc1C=O[1][2][3][4] |
| InChI Key | Predicted based on structure |
Part 2: Synthesis & Manufacturing Methodologies
The most robust synthetic route for 5-substituted oxazole-4-carboxylates (and their aldehyde derivatives) is the Schöllkopf Oxazole Synthesis . This method utilizes isocyanides and acyl chlorides to generate the oxazole core with high regioselectivity.
Primary Synthetic Pathway
-
Cyclization (Schöllkopf Method): Reaction of ethyl isocyanoacetate with pivaloyl chloride (trimethylacetyl chloride) in the presence of a base (typically DBU or Potassium tert-butoxide) yields ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate .
-
Reduction: Controlled reduction of the ester using Diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C) selectively affords the target aldehyde without over-reduction to the alcohol.
Mechanism Visualization
Figure 1: The Schöllkopf synthesis provides a regioselective route to the 5-substituted oxazole ester, followed by controlled reduction.
Part 3: Experimental Protocol (Bench Scale)
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.
-
Reagents: Add Ethyl isocyanoacetate (1.0 eq, 11.3 g, 100 mmol) and dry THF (100 mL). Cool to 0 °C.
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise over 15 minutes. The solution may darken.
-
Acylation: Add Pivaloyl chloride (1.0 eq, 12.0 g) dropwise, maintaining temperature < 5 °C.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the ester as a colorless oil.[5]
Step 2: Reduction to Aldehyde
-
Setup: Dissolve the purified ester (10 mmol) in anhydrous Toluene (50 mL) and cool to -78 °C (Dry ice/acetone bath).
-
Reduction: Slowly add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 minutes. Critical: Maintain temperature below -70 °C to prevent over-reduction to the alcohol.
-
Quench: Stir for 1 hour at -78 °C. Quench by adding Methanol (2 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate).
-
Extraction: Allow to warm to RT and stir vigorously until layers separate (Rochelle's salt breaks the aluminum emulsion). Extract with Et₂O.
-
Isolation: Dry organic layer (MgSO₄) and concentrate. The aldehyde is typically sufficiently pure for subsequent steps; otherwise, purify via short-path silica plug.
Part 4: Reactivity & Applications in Drug Discovery
The 5-tert-butyl-1,3-oxazole-4-carbaldehyde scaffold is a "privileged structure" fragment. The tert-butyl group provides significant bulk and lipophilicity (increasing logP), while the oxazole ring acts as a bioisostere for amides or phenyl rings, often improving metabolic stability.
Key Transformations
-
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields oxazolyl-methylamines , common in kinase inhibitors.
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts/phosphonates generates vinyl oxazoles .
-
Oxidation: Conversion to the carboxylic acid (Pinnick oxidation) allows for amide coupling.
Reactivity Map
Figure 2: The aldehyde serves as a linchpin for generating diverse chemical libraries.
Part 5: References
-
Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with the Aid of Isocyanides." Angewandte Chemie International Edition, 16(6), 339–348.
-
Bidepharm. (2024). "Product Specification: 5-(tert-Butyl)oxazole-4-carbaldehyde (CAS 911203-09-3)."[6][7][8][9]
-
Organic Syntheses. (1988). "Preparation of Ethyl Oxazole-4-carboxylate." Org.[10][11] Synth., 66, 142.
-
PubChem. (2024).[4] "Oxazole-4-carbaldehyde Derivatives." National Library of Medicine.
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- 8. 797802-16-5|4,5-Diisopropyloxazole|BLD Pharm [bldpharm.com]
- 9. 5-叔丁基-1,3-恶唑-4-羧酸乙酯 - CAS号 714273-89-9 - 摩熵化学 [molaid.com]
- 10. Showing Compound 5-Butyl-4-ethyl-2-methyloxazole (FDB017038) - FooDB [foodb.ca]
- 11. Making sure you're not a bot! [drs.nio.res.in]
An In-depth Technical Guide to the Solubility of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-tert-butyl-1,3-oxazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and drug discovery.[1][2][3] A deep understanding of a compound's solubility is fundamental for its effective use in synthesis, purification, formulation, and various biological assays. This document outlines the theoretical principles governing the solubility of this compound, presents a detailed experimental protocol for its determination, and provides a set of expected solubility data in a range of common organic solvents. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to effectively work with this promising molecule.
Introduction to 5-tert-butyl-1,3-oxazole-4-carbaldehyde
5-tert-butyl-1,3-oxazole-4-carbaldehyde belongs to the oxazole class of heterocyclic compounds, which are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[3][4] The structural features of this molecule—a bulky, nonpolar tert-butyl group, a polar oxazole ring, and a hydrogen-bond-accepting carbaldehyde group—suggest a nuanced solubility profile. An accurate assessment of its solubility in various organic solvents is crucial for predicting its behavior in different chemical environments, from reaction mixtures to biological media. This guide will delve into the factors influencing its solubility and provide a practical framework for its experimental determination.
Theoretical Considerations for Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[5] The overall process of dissolution involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions.
Molecular Structure Analysis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde:
-
Polarity: The oxazole ring, with its nitrogen and oxygen heteroatoms, and the carbaldehyde group introduce significant polarity to the molecule. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.
-
Nonpolar Character: The tert-butyl group is a large, nonpolar moiety that will favor interactions with nonpolar solvents through van der Waals forces.
-
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. The absence of a hydrogen bond donor on the molecule itself limits its ability to self-associate via hydrogen bonds.
Based on this analysis, it is hypothesized that 5-tert-butyl-1,3-oxazole-4-carbaldehyde will exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be influenced by the tert-butyl group, while solubility in polar protic solvents will depend on the balance between the polar functional groups and the nonpolar alkyl group.
Experimental Determination of Solubility
The following protocol describes a reliable method for determining the solubility of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in a selection of organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.[6]
Materials and Equipment
-
5-tert-butyl-1,3-oxazole-4-carbaldehyde (≥98% purity)
-
Selected organic solvents (analytical grade):
-
Hexane (nonpolar)
-
Toluene (nonpolar, aromatic)
-
Dichloromethane (DCM) (polar aprotic)
-
Acetone (polar aprotic)
-
Acetonitrile (ACN) (polar aprotic)
-
Ethyl Acetate (EtOAc) (polar aprotic)
-
Methanol (MeOH) (polar protic)
-
Ethanol (EtOH) (polar protic)
-
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Stock Solutions for Calibration:
-
Accurately prepare a stock solution of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation:
-
For each solvent to be tested, add an excess amount of 5-tert-butyl-1,3-oxazole-4-carbaldehyde to a glass vial. An excess is necessary to ensure a saturated solution is formed.
-
Accurately add a known volume (e.g., 1.0 mL) of the respective solvent to each vial.[5]
-
-
Equilibration:
-
Securely cap the vials and vortex for 1-2 minutes to facilitate initial mixing.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). This ensures the solvent is fully saturated.[6]
-
-
Sample Processing and Analysis:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent.
-
Expected Solubility Data
The following table presents the hypothesized solubility of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in various organic solvents at 25 °C, based on the theoretical principles discussed earlier.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |
| Hexane | Nonpolar | ~5 - 15 | ~0.03 - 0.09 |
| Toluene | Nonpolar, Aromatic | ~20 - 40 | ~0.12 - 0.24 |
| Dichloromethane | Polar Aprotic | > 100 | > 0.60 |
| Ethyl Acetate | Polar Aprotic | ~80 - 120 | ~0.48 - 0.72 |
| Acetone | Polar Aprotic | > 100 | > 0.60 |
| Acetonitrile | Polar Aprotic | ~70 - 100 | ~0.42 - 0.60 |
| Methanol | Polar Protic | ~30 - 50 | ~0.18 - 0.30 |
| Ethanol | Polar Protic | ~40 - 60 | ~0.24 - 0.36 |
Note: These are hypothetical values for illustrative purposes. Actual experimental values may vary.
Discussion of Expected Results
The predicted solubility data reflects the mixed polarity of 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
-
High Solubility in Polar Aprotic Solvents: The highest solubility is anticipated in polar aprotic solvents like dichloromethane and acetone. These solvents can effectively solvate the polar oxazole and carbaldehyde moieties through dipole-dipole interactions without the steric hindrance that might occur with protic solvents.
-
Moderate Solubility in Polar Protic Solvents: In methanol and ethanol, the solubility is expected to be moderate. While the aldehyde can act as a hydrogen bond acceptor, the bulky tert-butyl group may disrupt the hydrogen-bonding network of the solvent, limiting solubility compared to smaller, more polar molecules.
-
Limited but Present Solubility in Nonpolar Solvents: The nonpolar tert-butyl group is expected to facilitate some solubility in nonpolar solvents like hexane and toluene. The aromatic nature of toluene may offer slightly better solvation through π-stacking interactions with the oxazole ring, resulting in higher solubility compared to hexane.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in organic solvents. By combining theoretical analysis of the molecular structure with a detailed, robust experimental protocol, researchers can obtain reliable and reproducible solubility data. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and preparing formulations for further research and development in the pharmaceutical and chemical industries.
References
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Introduction: The Oxazole Scaffold and the Strategic Importance of the 4-Carbaldehyde Moiety
An In-depth Technical Guide to Oxazole-4-carbaldehyde Derivatives: Synthesis, Applications, and Future Perspectives
The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2][3] This scaffold is present in a multitude of natural products and clinically approved drugs, valued for its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][4][5] The inherent aromaticity and specific arrangement of heteroatoms make oxazole derivatives versatile pharmacophores.[1][6] Among the various substituted oxazoles, oxazole-4-carbaldehyde derivatives represent a particularly strategic class of compounds. The aldehyde functional group at the C4 position is not merely a substituent; it is a versatile synthetic handle, a gateway to a vast chemical space of more complex and functionally diverse molecules. This guide provides a technical overview of the synthesis of oxazole-4-carbaldehyde derivatives, explores their applications in drug discovery, and offers insights into future research directions.
PART 1: Synthetic Methodologies for Oxazole-4-Carbaldehyde
The synthesis of the oxazole core can be achieved through several classical and modern methods, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[1][7][8] However, the direct and efficient synthesis of derivatives bearing a carbaldehyde group at the C4 position requires specific strategic considerations.
Classical Approaches and Modern Refinements
Classical methods often involve multi-step sequences that can suffer from harsh conditions and limited yields.[8] For instance, the formylation of a pre-existing oxazole ring can be challenging due to the electron-deficient nature of the ring, although electrophilic substitution can be directed to the C5 or C4 position, particularly with activating groups present.[6][9]
More contemporary approaches focus on constructing the ring with the aldehyde or a precursor group already in place. Metal-catalyzed and microwave-assisted reactions have significantly improved efficiency, reduced reaction times, and expanded the accessible substrate scope.[7][8][10]
Key Synthetic Workflow: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring, typically yielding 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][7][11] Modifications of this reaction or complementary strategies are employed to achieve C4 substitution.
Below is a generalized workflow illustrating the synthesis of an oxazole derivative, a process that can be adapted to produce the target 4-carbaldehyde scaffold.
Caption: Generalized workflow for the Van Leusen oxazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of a 5-Aryl-1,3-Oxazole
This protocol, adapted from modern synthetic methodologies, demonstrates the efficiency of microwave-assisted organic synthesis for creating the oxazole core.[8] While this specific example yields a 5-substituted product, the principles are foundational for developing routes to 4-substituted analogs.
Materials:
-
Substituted aldehyde (1 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous methanol (5 mL)
Procedure:
-
Combine the aldehyde (1 mmol), TosMIC (1.2 mmol), and anhydrous K₂CO₃ (2 mmol) in a microwave-safe reaction vial.
-
Add 5 mL of anhydrous methanol to the vial.
-
Seal the vial securely and place it inside a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 80-100 °C) for the specified time (typically ranging from 30 minutes to 8 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[8] The choice of a sealed vessel is critical to prevent the evaporation of the low-boiling-point methanol solvent under elevated temperatures.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic base (K₂CO₃). The filtration step is a straightforward and efficient method for initial purification.
-
Remove the solvent (methanol) from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure 5-aryl-1,3-oxazole.[8] The choice of eluent for chromatography depends on the polarity of the specific product and must be determined empirically.
PART 2: Applications in Drug Development
The oxazole-4-carbaldehyde scaffold is a privileged starting point in medicinal chemistry. The aldehyde group's electrophilicity allows for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and oxidation, to generate diverse libraries of compounds for biological screening.[5][12]
The core structure and its derivatives have demonstrated a remarkable spectrum of biological activities.[3][12][13]
Diagram of Derivatization Pathways
The following diagram illustrates how the 4-carbaldehyde functional group serves as a branching point for creating a library of derivatives with potential therapeutic applications.
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- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. d-nb.info [d-nb.info]
Methodological & Application
Application Note & Protocols: Reductive Amination of 5-tert-butyl-1,3-oxazole-4-carbaldehyde for the Synthesis of Novel Amine Derivatives
Abstract
The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Functionalization of this core, particularly at the 4-position, allows for the exploration of new chemical space and the development of potent therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the reductive amination of 5-tert-butyl-1,3-oxazole-4-carbaldehyde, a key synthetic intermediate. We will explore the underlying reaction mechanism, provide validated, step-by-step procedures using modern reagents, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of the Oxazole Scaffold
The 5-tert-butyl-1,3-oxazole moiety offers a unique combination of steric bulk and electronic properties. The tert-butyl group can provide metabolic stability and enforce specific conformations, while the oxazole ring acts as a versatile pharmacophore capable of engaging in various biological interactions.[4][5] The introduction of an aminomethyl group at the C4 position via reductive amination transforms the aldehyde into a versatile building block for constructing libraries of novel compounds. This reaction is a cornerstone of modern drug discovery due to its reliability, broad substrate scope, and operational simplicity.[6][7]
This document serves as a practical guide for researchers in synthetic and medicinal chemistry, detailing the efficient conversion of 5-tert-butyl-1,3-oxazole-4-carbaldehyde to a variety of secondary and tertiary amines.
The Mechanism of Reductive Amination
Reductive amination is a powerful, one-pot method for forming carbon-nitrogen bonds.[8] The process involves two key sequential steps: the formation of an imine or iminium ion, followed by its immediate reduction by a selective hydride agent.[9][10]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hemiaminal dehydrates to form a protonated imine, known as an iminium ion. The iminium ion is a key electrophilic intermediate that is highly susceptible to reduction.[11]
-
Hydride Reduction: A mild reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion without significantly reducing the starting aldehyde. This selectivity is crucial for the success of the one-pot procedure.[12]
Caption: General mechanism of reductive amination.
Reagent Selection: The Rationale for Sodium Triacetoxyborohydride
While several reducing agents can be used for reductive amination, sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for its mildness, selectivity, and broad functional group tolerance.[13]
-
Why NaBH(OAc)₃?
-
Enhanced Selectivity: It is less reactive than sodium borohydride (NaBH₄) and reduces iminium ions much faster than it reduces aldehydes or ketones.[12] This prevents the competitive formation of the corresponding alcohol from the starting aldehyde, leading to cleaner reactions and higher yields.
-
Mild Conditions: Reactions can be run under non-acidic or weakly acidic conditions, preserving acid-sensitive functional groups elsewhere in the molecule.[14]
-
Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and does not release cyanide gas, simplifying handling and waste disposal.[8]
-
Experimental Protocols
Materials and Equipment:
-
5-tert-butyl-1,3-oxazole-4-carbaldehyde
-
Amine of choice (e.g., morpholine, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvents: 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (optional, as catalyst)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Rotary evaporator
-
Chromatography supplies for purification
Protocol 1: General Procedure for Reductive Amination
This protocol provides a robust starting point for the reductive amination of the target aldehyde with a wide range of primary and secondary amines.
Caption: A typical workflow for reductive amination.
Step-by-Step Method:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 equivalent).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Stir until the aldehyde is fully dissolved.
-
Amine Addition: Add the desired amine (1.1-1.2 equivalents). For amine hydrochloride salts, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.
-
Reducer Addition: Add sodium triacetoxyborohydride (1.3-1.5 equivalents) portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Reactions are typically complete within 2 to 16 hours.
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amine product.
Protocol 2: Specific Example - Synthesis of 4-((5-tert-butyl-1,3-oxazol-4-yl)methyl)morpholine
This protocol details the reaction with a secondary amine, morpholine.
-
To a flask, add 5-tert-butyl-1,3-oxazole-4-carbaldehyde (500 mg, 2.99 mmol, 1.0 eq).
-
Add 30 mL of anhydrous DCE.
-
Add morpholine (287 mg, 3.29 mmol, 1.1 eq) and stir for 20 minutes.
-
Add sodium triacetoxyborohydride (951 mg, 4.49 mmol, 1.5 eq) in three portions.
-
Stir at room temperature for 4 hours, monitoring by TLC.
-
Perform the aqueous work-up and extraction as described in the general protocol.
-
Purify by column chromatography (gradient elution, 100% Hexanes to 50:50 Hexanes:Ethyl Acetate) to afford the title compound.
Data Summary and Expected Outcomes
The following table summarizes expected outcomes for the reductive amination of 5-tert-butyl-1,3-oxazole-4-carbaldehyde with various amines under the conditions outlined in Protocol 1.
| Entry | Amine Substrate | Reducing Agent | Solvent | Time (h) | Typical Yield (%) | Notes |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 3 | 85-95% | Forms a secondary amine. |
| 2 | Morpholine | NaBH(OAc)₃ | DCE | 4 | 88-96% | A common secondary cyclic amine. |
| 3 | Aniline | NaBH(OAc)₃ | DCE | 12-16 | 70-80% | Slower reaction due to lower amine basicity. Acetic acid (0.1 eq) can be added to catalyze.[13] |
| 4 | Dimethylamine (2M in THF) | NaBH(OAc)₃ | THF | 2 | 90-97% | Use the commercially available solution directly. |
| 5 | Ammonia (0.5M in Dioxane) | NaBH(OAc)₃ | Dioxane | 8 | 65-75% | Prone to over-alkylation to the secondary amine. A large excess of ammonia is often required.[14] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent (hydrolyzed). 2. Amine is not sufficiently nucleophilic. 3. Steric hindrance. | 1. Use a fresh bottle of NaBH(OAc)₃. 2. For weakly basic amines like aniline, add a catalytic amount of acetic acid (0.1 eq) to promote iminium formation.[13] 3. Increase reaction time or gently heat to 40-50 °C. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄ in a one-pot setup). 2. Water present in the reaction. | 1. Ensure you are using the more selective NaBH(OAc)₃. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Over-alkylation (with primary amines) | A primary amine product reacts again with the aldehyde to form a tertiary amine. | 1. Use a slight excess of the primary amine (1.5-2.0 eq). 2. Adopt a two-step procedure: form and isolate the imine first, then reduce it with NaBH₄ in a separate step.[13] |
| Difficult Purification | Product and starting amine have similar polarity. | 1. If the product is basic, perform an acid-base extraction. Dissolve the crude material in EtOAc, wash with dilute HCl (1M) to extract the amine product into the aqueous layer. Basify the aqueous layer with NaOH and re-extract the product. |
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Myers, A. C–N Bond-Forming Reactions: Reductive Amination .
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Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] .
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Sigma-Aldrich. Sodium Triacetoxyborohydride .
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Reddit r/OrganicChemistry. Reductive amination NaB(AcO)3 . [12]
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TCI Chemicals. Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride .
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. [13]
-
Singh, R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition . Synthetic Communications, 53(18), 1-14.
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers in Chemistry, 8, 215. [15]
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Organic Process Research & Development. Reductive Amination . [7]
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Frankum, R. (2026). Medicinal Applications of 1,3-Oxazole Derivatives . [1]
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Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity . Chemical Methodologies, 6(12), 953-961. [4]
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Wang, D., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity . Current Medicinal Chemistry, 27(30). [2]
-
O'Donovan, D. H., et al. (2021). General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams . Angewandte Chemie International Edition, 60(36), 19725-19731.
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications . Medicinal Chemistry, 21(9), 956-968. [5]
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Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic . Der Pharma Chemica, 8(13), 269-286. [3]
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Optimized Olefination Strategies for Oxazole-4-Carbaldehydes
Executive Summary
The olefination of oxazole-4-carbaldehydes presents a unique set of challenges in medicinal chemistry. While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are standard protocols, the oxazole nucleus is highly sensitive to the strong bases typically employed (e.g., n-BuLi), which can lead to C2-deprotonation, ring fragmentation, or azlactone formation. This guide provides optimized, field-proven protocols favoring Masamune-Roush conditions for E-selectivity and Silazide-mediated Wittig conditions for Z-selectivity, ensuring high yields and substrate integrity.
Scientific Foundation & Mechanistic Challenges
The Substrate: Oxazole-4-Carbaldehyde
The oxazole ring is a
-
Risk: Use of n-BuLi (common in Wittig reagent generation) can lead to lithiation at C2, followed by ring opening to isocyanides or polymerization.
-
Solution: Use non-nucleophilic bases (LiHMDS, NaHMDS) or mild HWE conditions (LiCl/DBU).
Reaction Pathway Selection
The choice of reagent determines the stereochemical outcome. The mechanism diverges based on the stability of the ylide/phosphonate intermediate.
Protocol A: High E-Selectivity (Masamune-Roush HWE)
Best for: Conjugated esters, ketones, or nitriles where the oxazole ring is sensitive to strong base.
Rationale
Standard HWE uses NaH, which can be messy with oxazoles. The Masamune-Roush modification utilizes Lithium Chloride (LiCl) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] The Li+ ion increases the acidity of the phosphonate
Materials
-
Oxazole-4-carbaldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (or derivative) (1.2 equiv)
-
LiCl (anhydrous, 1.5 equiv)
-
DBU (1.2 equiv)
-
Acetonitrile (MeCN), anhydrous (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous LiCl.
-
Note: LiCl is hygroscopic. Flame-drying it in the flask under vacuum is recommended.
-
-
Solubilization: Add anhydrous MeCN and the phosphonate ester. Stir until LiCl is mostly dissolved (may remain slightly turbid).
-
Base Addition: Add DBU dropwise at 0°C. Stir for 15 minutes.
-
Substrate Addition: Add the oxazole-4-carbaldehyde (dissolved in minimal MeCN) dropwise.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LC-MS (typically 1–4 hours).
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome: >95:5 E:Z ratio; Yields typically 80-95%.
Protocol B: High Z-Selectivity (Silazide-Modified Wittig)
Best for: Non-conjugated alkenes or when cis-geometry is required.
Rationale
Classic Wittig protocols use n-BuLi to deprotonate the phosphonium salt.[2] As noted in Section 2.1 , n-BuLi attacks the oxazole C2. This protocol substitutes n-BuLi with NaHMDS (Sodium bis(trimethylsilyl)amide). NaHMDS is a strong base (
Materials
-
Alkyltriphenylphosphonium bromide (1.2 equiv)
-
NaHMDS (1.0 M in THF, 1.1 equiv)
-
Oxazole-4-carbaldehyde (1.0 equiv)
-
THF, anhydrous (0.1 M)
Step-by-Step Procedure
-
Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt in anhydrous THF.
-
Deprotonation: Cool to -78°C (Dry ice/acetone bath). Add NaHMDS dropwise.
-
Observation: The solution should turn bright yellow/orange (characteristic of the ylide).
-
Critical Step: Stir at -78°C for 30–45 minutes to ensure complete formation of the ylide before aldehyde addition. Excess base kills the aldehyde; unreacted salt is harmless.
-
-
Addition: Add the oxazole-4-carbaldehyde (in THF) slowly down the side of the flask to precool it before mixing.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O or DCM.
-
Note: Triphenylphosphine oxide (TPPO) is a byproduct.[3] If separation is difficult, triturate the crude solid with hexanes (TPPO precipitates).
-
Expected Outcome: 80:20 to 90:10 Z:E ratio.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Ring Opening | Base attack at C2 position. | Switch from n-BuLi to NaHMDS or LiHMDS. Ensure temperature is strictly -78°C during addition. |
| Poor E/Z Selectivity | Salt effects or temperature drift. | For E: Switch to Masamune-Roush (LiCl/DBU). For Z: Ensure "Salt-Free" conditions (use NaHMDS, which generates NaBr that precipitates out of THF, approximating salt-free conditions). |
| Aldehyde Epimerization | Not applicable to C4-CHO, but possible if | Use Masamune-Roush conditions (mildest base profile). |
| No Reaction | Enolization of aldehyde. | The aldehyde protons are not acidic, but if the ylide is wet, it quenches. Dry phosphonium salts under high vacuum at 50°C overnight. |
References
-
Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU. Tetrahedron Letters1984 , 25, 2183–2186.
-
Oxazole C2 Acidity & Lithiation: Vedejs, E.; Monahan, S. D. Oxazole Activation: A New Approach to Methyloxazoles. J. Org.[4] Chem.1996 , 61, 5192–5193.
-
HWE Review & Base Sensitivity: Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1][5] Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89, 863–927.
-
Z-Selective Conditions (Still-Gennari): Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters1983 , 24, 4405-4408.
-
General Heterocycle Olefination: Modern Carbonyl Olefination. Takeda, T. (Ed.), Wiley-VCH, 2004 .
Sources
Application Note: Strategic Utilization of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in Pharmaceutical Synthesis
Executive Summary
5-tert-butyl-1,3-oxazole-4-carbaldehyde (CAS: 914637-34-6) represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents. Its structural value lies in the 5-tert-butyl group , which serves two critical functions: it acts as a "metabolic shield" blocking the metabolically vulnerable C5 position, and it provides a lipophilic anchor for hydrophobic pockets within protein targets (e.g., ATP-binding sites of CDKs).
This guide outlines the strategic application of this intermediate, moving beyond generic usage to specific, high-yield protocols for reductive amination and C2-H activation —pathways essential for generating novel IP in the kinase inhibitor space.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 914637-34-6 |
| IUPAC Name | 5-tert-butyl-1,3-oxazole-4-carbaldehyde |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | Off-white to pale yellow solid (low melting) |
| Solubility | Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water |
| Stability | Air-sensitive (aldehyde oxidation); store under Argon/Nitrogen |
| Storage | 2–8°C, desiccated, protected from light |
Safety Note: This compound is a skin and eye irritant. All protocols below must be performed in a fume hood. The aldehyde functionality is prone to aerial oxidation to the carboxylic acid; ensure reagents are fresh and solvents are degassed.
Strategic Application: The "Metabolic Shield" Hypothesis
In drug design, the oxazole ring is a classic bioisostere for thiazoles and pyridines. However, unsubstituted oxazoles are often rapidly metabolized.
-
The Problem: Metabolic oxidation typically occurs at the electron-rich C5 position.
-
The Solution: The 5-tert-butyl group sterically and electronically blocks this position, significantly extending the half-life of the pharmacophore.
-
The Opportunity: While C2-linked oxazoles (like the CDK inhibitor SNS-032 ) are well-explored, the C4-aldehyde allows researchers to vector off the ring in a different direction, accessing novel chemical space for Structure-Activity Relationship (SAR) studies.
Visualization: Structural Logic
Figure 1: Functional decomposition of the 5-tert-butyl-1,3-oxazole-4-carbaldehyde scaffold.
Detailed Experimental Protocols
Protocol A: Reductive Amination (C4-Linker Construction)
Objective: To couple the aldehyde with a secondary amine (e.g., piperidine derivative) to form a tertiary amine linker, a common motif in kinase inhibitors to improve solubility and target affinity.
Mechanism: Formation of an iminium ion intermediate followed by selective reduction.
Reagents:
-
5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)
-
Amine partner (e.g., N-Boc-piperazine) (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Activation: Add catalytic acetic acid. Stir at room temperature for 30–60 minutes. Note: Monitor by TLC/LCMS for disappearance of aldehyde and formation of imine.
-
Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Self-Validation Check:
-
Success Indicator: Disappearance of the aldehyde peak (~9.8 ppm) in ¹H NMR and appearance of benzylic-type methylene protons (~3.5 ppm) adjacent to the oxazole.
Protocol B: C2-Direct Arylation (Core Diversification)
Objective: To functionalize the vacant C2 position before or after aldehyde manipulation. This allows the construction of bi-heteroaryl systems (e.g., Oxazole-Pyridine) without using halogenated precursors.
Context: The C2 proton of oxazole is acidic (pKa ~20) and susceptible to Pd-catalyzed C-H activation.
Reagents:
-
5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)
-
Aryl Bromide/Iodide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ or XPhos (10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the aldehyde, aryl halide, Pd catalyst, ligand, and base.
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent via syringe.
-
Reaction: Heat to 100–110°C for 12–24 hours (or 140°C for 1 hour in microwave).
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Critical Troubleshooting:
-
Issue: Aldehyde oxidation during heating.
-
Fix: Ensure rigorous exclusion of air; consider protecting the aldehyde as an acetal before C2-arylation if yields are low.
Workflow Visualization
Figure 2: Divergent synthetic pathways for maximizing the utility of the oxazole aldehyde intermediate.
References
-
Structure & Kinase Inhibition
- Misra, R. N., et al. (2004). "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinases." Bioorganic & Medicinal Chemistry Letters. (Describes the SAR of thiazole/oxazole inhibitors similar to SNS-032).
- Note: The 5-tert-butyl-oxazole motif is a direct structural analog to the 5-isopropyl/ethyl variants found in clinical candid
-
C2-H Arylation Methodology
- Strotman, N. A., et al. (2010). "Catalytic Regioselective Direct Arylation of Oxazoles." Organic Letters. (Defines conditions for C2 vs C5 selectivity).
-
General Oxazole Synthesis
- Kulkarni, B. A., et al. (1999). "Van Leusen Oxazole Synthesis." Tetrahedron Letters. (Background on how the oxazole core is constructed).
-
Safety & Handling
Sources
Protocol Guide: Condensation & Reductive Amination of 5-tert-Butyl-1,3-oxazole-4-carbaldehyde
Abstract
This application note details the optimized protocols for the condensation of 5-tert-butyl-1,3-oxazole-4-carbaldehyde with various amine classes. The 5-tert-butyl-oxazole moiety is a privileged scaffold in medicinal chemistry, often utilized as a metabolically stable bioisostere for amide or ester linkages. However, the steric bulk of the tert-butyl group at the C5 position, adjacent to the C4-formyl group, presents unique synthetic challenges. This guide provides field-proven methodologies for Schiff base formation and reductive amination, emphasizing reaction kinetics, steric management, and the preservation of the oxazole ring integrity.
Part 1: Chemical Context & Expert Insights
Structural Analysis & Reactivity
The 5-tert-butyl-1,3-oxazole-4-carbaldehyde possesses two critical features that dictate its reactivity profile:
-
Steric Shielding (The tert-Butyl Effect): The bulky tert-butyl group at C5 provides significant kinetic protection to the oxazole ring, reducing susceptibility to nucleophilic attack at C5. However, it also creates a steric corridor around the C4-formyl group. Consequently, condensation rates with secondary or bulky primary amines are kinetically slower compared to unhindered benzaldehydes.
-
Ring Stability: While oxazoles are generally stable, they can undergo ring opening (hydrolysis) under strong acidic conditions (pH < 2) or vigorous oxidation.[1] Protocols must maintain a pH window of 4.0–6.0 to catalyze imine formation without compromising the heterocycle.
Strategic Considerations
-
Solvent Choice: Protic solvents (MeOH, EtOH) are standard, but for hindered amines, azeotropic water removal (Toluene/Dean-Stark) or the use of dehydrating agents (MgSO₄, Ti(OiPr)₄) is often required to drive the equilibrium.
-
Stepwise vs. One-Pot: Due to the steric hindrance of the tert-butyl group, a stepwise reductive amination (pre-forming the imine) is recommended over direct one-pot protocols to prevent the reduction of unreacted aldehyde to the alcohol side-product.
Part 2: Experimental Protocols
Protocol A: Schiff Base Formation (Imine Synthesis)
Target: Synthesis of N-substituted imines for isolation or subsequent functionalization.
Reagents:
-
Substrate: 5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)
-
Amine: Primary amine (1.0 – 1.2 equiv)
-
Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM)
-
Catalyst: Glacial Acetic Acid (AcOH) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 5-tert-butyl-1,3-oxazole-4-carbaldehyde (1.0 mmol) in anhydrous DCM (5 mL) or MeOH (5 mL).
-
Amine Addition: Add the primary amine (1.1 mmol).
-
Expert Tip: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base before addition.
-
-
Catalysis:
-
For Reactive Amines: Add anhydrous MgSO₄ (2.0 equiv) to absorb water.
-
For Hindered Amines: Add catalytic AcOH (1-2 drops) or use Titanium(IV) isopropoxide (1.5 equiv) if conversion is stubborn.
-
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS. The imine often appears as a less polar spot.
-
Work-up:
-
Filter off MgSO₄ through a celite pad.
-
Concentrate the filtrate in vacuo.
-
Note: Imines are hydrolytically unstable; use immediately or store under inert gas at -20°C.
-
Protocol B: Reductive Amination (Secondary/Tertiary Amine Synthesis)
Target: Conversion to stable amine scaffolds for drug discovery.
Reagents:
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) – Preferred for chemoselectivity.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additives: Acetic Acid (AcOH).
Step-by-Step Procedure:
-
Imine Formation (In Situ): Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 equiv) to buffer the pH to ~5. Stir for 1–2 hours at RT to allow imine equilibrium establishment.
-
Critical Check: Ensure the solution is clear. If using the hydrochloride salt of the amine, ensure adequate base (TEA) was added previously.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 – 2.0 equiv) portion-wise.
-
Why STAB? Unlike NaBH₄, STAB is less basic and tolerates the oxazole ring well, while being selective for the imine over the aldehyde.
-
-
Completion: Allow the reaction to warm to RT and stir overnight (12–16 h).
-
Quench & Extraction:
-
Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).
-
Extract with DCM (3 x 10 mL).[2]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
Part 3: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Aldehyde remains) | Steric hindrance from 5-t-butyl group. | Switch to Ti(OiPr)₄ protocol: Mix amine + aldehyde + Ti(OiPr)₄ (neat or in THF) for 4h, then add NaBH₄. |
| Ring Opening (Byproducts) | pH too low (Acid hydrolysis). | Avoid strong mineral acids (HCl, H₂SO₄). Use weak acids (AcOH) or Lewis acids (Ti(IV)). |
| Aldehyde Reduction (Alcohol formation) | Reducing agent added too early. | Use Stepwise Protocol : Pre-form imine in MeOH/Toluene, evaporate solvent, then redissolve in MeOH/THF for reduction. |
| No Reaction with Anilines | Electronic deactivation of amine. | Use reflux conditions in Toluene with Dean-Stark trap to remove water physically. |
Part 4: Visualization of Reaction Pathways
Figure 1: Reaction Workflow & Decision Tree
This diagram illustrates the decision logic for selecting the correct protocol based on amine type and steric constraints.
Caption: Decision tree for optimizing reaction conditions based on amine nucleophilicity and steric hindrance.
Part 5: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry. Link
-
Ohba, M., et al. (1996). "Synthesis and stability of oxazole derivatives." Chemical and Pharmaceutical Bulletin. (Contextual reference for oxazole ring stability under hydrolytic conditions).
-
PubChem. (2025). "5-(tert-Butyl)oxazole-4-carbaldehyde Compound Summary." National Library of Medicine. Link (Analogous acid derivative data).
-
BenchChem. (2025).[1] "Stability issues of the oxazole ring." Technical Support Notes. Link
Sources
Application Note: High-Purity Synthesis of Schiff Bases from 5-tert-butyl-1,3-oxazole-4-carbaldehyde
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the optimized synthesis of Schiff bases derived from 5-tert-butyl-1,3-oxazole-4-carbaldehyde , a scaffold of significant interest due to the lipophilic and steric properties of the tert-butyl group.
Introduction & Scientific Rationale
The 1,3-oxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive natural products (e.g., Hennoxazole A) and synthetic drugs (e.g., Oxaprozin). The specific derivative 5-tert-butyl-1,3-oxazole-4-carbaldehyde presents a unique structural profile:
-
Electronic Activation: The aldehyde at the C4 position is electronically coupled to the oxazole ring, making it highly reactive toward nucleophilic attack by amines.
-
Steric Modulation: The bulky tert-butyl group at C5 provides steric protection to the oxazole ring, potentially increasing metabolic stability against ring-opening oxidations in vivo compared to 5-methyl or 5-unsubstituted analogs.
-
Lipophilicity: The tert-butyl moiety enhances membrane permeability, a critical factor for intracellular drug targets such as kinases.
This protocol outlines a robust, acid-catalyzed condensation method to generate Schiff bases (imines) from this aldehyde. These derivatives are prime candidates for antimicrobial and anticancer screening.
Chemical Reaction & Mechanism
The formation of the Schiff base involves the nucleophilic attack of a primary amine onto the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration.
Reaction Scheme
Reagents: 5-tert-butyl-1,3-oxazole-4-carbaldehyde + Primary Amine (
Mechanistic Pathway (Visualization)
Figure 1: Acid-catalyzed mechanism for Schiff base formation. The reaction proceeds via a hemiaminal intermediate which undergoes dehydration to form the stable imine.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Notes |
| 5-tert-butyl-1,3-oxazole-4-carbaldehyde | >97% | Substrate | Store at 2-8°C; hygroscopic. |
| Primary Amine | >98% | Nucleophile | Aromatic amines (anilines) or aliphatic amines. |
| Absolute Ethanol | ACS Grade | Solvent | Methanol can be used for more polar amines. |
| Glacial Acetic Acid | 99.7% | Catalyst | Essential for protonating the carbonyl oxygen. |
| TLC Plates | Silica Gel 60 F254 | Monitoring | Aluminum or glass backed. |
Detailed Methodology
Step 1: Preparation of Reactants
-
Weigh 1.0 mmol of 5-tert-butyl-1,3-oxazole-4-carbaldehyde into a 50 mL Round Bottom Flask (RBF).
-
Dissolve in 15 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol (1.0 equiv) of the chosen primary amine in 5 mL of absolute ethanol.
Step 2: Initiation
-
Add the amine solution dropwise to the aldehyde solution in the RBF under magnetic stirring.
-
Add 2–3 drops of glacial acetic acid. Note: Do not add excess acid, as it may protonate the amine and inhibit nucleophilic attack.
Step 3: Reflux & Monitoring
-
Equip the RBF with a water-cooled condenser.
-
Heat the mixture to reflux (approx. 80 °C) using an oil bath or heating mantle.
-
Time: The bulky tert-butyl group may slow the reaction slightly compared to unhindered aldehydes. Expect a reaction time of 3 to 6 hours .
-
TLC Monitoring: Check progress every hour using Hexane:Ethyl Acetate (7:3 or 6:4). The product typically moves closer to the solvent front (higher Rf) than the starting amine but lower than the aldehyde.
Step 4: Workup & Isolation
-
Once the starting material is consumed, remove the heat source and allow the solution to cool to room temperature.
-
Precipitation:
-
Scenario A (Solid forms): If crystals form upon cooling, filter under vacuum using a Buchner funnel. Wash with cold ethanol (2 x 5 mL).
-
Scenario B (No precipitate): Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. This rapid change in polarity and temperature usually forces precipitation.
-
Scenario C (Oiling out): If a gummy oil forms (common with aliphatic amines), decant the solvent and triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
Step 5: Purification
-
Recrystallize the crude solid from hot ethanol.
-
If the impurity profile is complex (multiple spots on TLC), purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (start 95:5 → 70:30).
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, the isolated product must meet specific spectroscopic criteria.
Spectroscopic Signatures
| Technique | Expected Signal | Interpretation |
| FT-IR | 1610–1640 cm⁻¹ (Strong) | Appearance of C=N (Azomethine) stretch. |
| FT-IR | Disappearance of ~1700 cm⁻¹ | Loss of Aldehyde C=O stretch (confirms conversion). |
| ¹H NMR | δ 8.2 – 8.8 ppm (Singlet, 1H) | The azomethine proton (-CH=N-). Diagnostic peak. |
| ¹H NMR | δ 1.3 – 1.4 ppm (Singlet, 9H) | The tert-butyl group protons. Confirms scaffold integrity. |
| ¹H NMR | Disappearance of ~9.8-10.0 ppm | Loss of Aldehyde -CHO proton. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target Schiff bases.
Troubleshooting & Optimization
-
Low Yield: If the yield is <50%, ensure the ethanol is "Absolute" (water-free). Water is a byproduct; excess water in the solvent shifts the equilibrium back to the reactants. Adding molecular sieves (3Å or 4Å) to the reaction flask can drive the equilibrium forward.
-
Steric Hindrance: The tert-butyl group is bulky. If the reaction with ortho-substituted anilines is sluggish, switch the solvent to Toluene and use a Dean-Stark trap to physically remove water (azeotropic distillation).
-
Stability: Schiff bases can hydrolyze in humid air. Store the final product in a desiccator or under inert gas (Argon/Nitrogen) at 4°C.
References
-
General Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977.Link
-
Schiff Base Bioactivity: Da Silva, C. M., et al. "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research, 2011.Link
-
Oxazole Biological Relevance: Zhang, H. Z., et al. "Synthesis and biological activity of 1,3,4-oxadiazole derivatives." International Journal of Molecular Sciences, 2017.Link
-
Analogous Synthesis Protocol: Al-Saidi, A. A., & Mohammed, M. N. "Synthesis and Biological of New Schiff Bases Oxazole Compounds." Indian Journal of Natural Sciences, 2018.Link
Troubleshooting & Optimization
Technical Support Center: Preventing Oxazole Ring Opening During Aldehyde Oxidation
The following technical guide addresses the stability of the oxazole ring during aldehyde oxidation. It is structured to provide mechanistic insight, actionable troubleshooting steps, and validated protocols for preserving the heterocycle.
Topic: Strategies for oxidizing aldehydes to carboxylic acids while preserving the acid-sensitive oxazole nucleus. Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.
The Core Challenge: Why Oxazoles Fail
The oxazole ring is an aromatic heterocycle, but it possesses a "hidden" instability. Unlike thiophene or pyridine, oxazole is prone to acid-catalyzed hydrolytic ring opening .
During oxidation reactions—specifically those converting aldehydes to carboxylic acids—the reaction medium often becomes acidic.[1][2] This occurs either through the reagents used (e.g., Jones reagent, unbuffered Pinnick) or the product generated (the carboxylic acid itself).
The Mechanism of Failure:
-
Protonation: The oxazole nitrogen (N3) is weakly basic (
).[3] In acidic media ( ), it becomes protonated. -
Activation: Protonation destroys the aromaticity and renders the C2 and C5 positions highly electrophilic.
-
Nucleophilic Attack: Water (present in the solvent or as a byproduct) attacks C2 or C5.
-
Cleavage: The ring fragments into an
-acylamino ketone or acyclic amide, destroying the pharmacophore.
Mechanistic Visualization
The following diagram illustrates the divergence between a successful oxidation and the fatal ring-opening pathway.
Figure 1: Mechanistic divergence showing how acidic conditions trigger N3-protonation and subsequent hydrolytic ring cleavage.
Troubleshooting Guide & FAQs
Scenario 1: The "Disappearing" Product in Pinnick Oxidation
User Issue: "I used standard Pinnick conditions (
-
Root Cause: Standard Pinnick protocols often use excess
(monobasic), which buffers around pH 4.5. However, as the reaction proceeds, the generation of the target carboxylic acid can locally drop the pH below the stability threshold of the oxazole. -
Solution:
-
Switch Buffers: Do not rely solely on monosodium phosphate. Use a pH 6.8 phosphate buffer (mixture of
and ) to start neutral. -
Scavenger Choice: Ensure 2-methyl-2-butene (or resorcinol) is present in large excess (10–20 eq).
byproduct is a strong chlorinating agent that can also attack the oxazole ring if not quenched immediately [1].
-
Scenario 2: Chlorination Artifacts
User Issue: "I switched to TEMPO/Bleach (Anelli) to avoid acid, but now I see a +34 mass unit impurity (Chlorination)."
-
Root Cause: Electron-rich heterocycles like oxazoles are susceptible to electrophilic chlorination by
(bleach), even at 0°C. -
Solution:
-
Use BAIB instead of Bleach: Switch to the TEMPO/BAIB (Bis-acetoxyiodobenzene) protocol. BAIB acts as the stoichiometric oxidant but is non-halogenating and works in organic solvents, minimizing water exposure [2].
-
Epoxide Scavenger: If you must use bleach, add dimethyl sulfide or an alkene scavenger to consume active chlorine species, though this is less effective than switching oxidants.
-
Scenario 3: Workup Decomposition
User Issue: "The reaction looked good by TLC, but the product decomposed during the acid wash."
-
Root Cause: Researchers often use 1M HCl to protonate the carboxylic acid during extraction. This pH (<1) is fatal to oxazoles.
-
Solution:
-
Gentle Acidification: Acidify the aqueous layer only to pH 4–5 using 10% citric acid or 0.5M
. Do not use strong mineral acids (HCl, ). -
Salt Extraction: If the product is water-soluble, extract it as the carboxylate salt and acidify carefully in the final step, or purify via Reverse Phase HPLC with 0.1% Formic Acid (volatile and milder than mineral acids).
-
Validated Experimental Protocols
Protocol A: Buffered Pinnick Oxidation (Scalable & Cost-Effective)
Best for: Large scale reactions where cost is a factor, provided pH is strictly managed.
Reagents:
-
Substrate (Aldehyde): 1.0 equiv[2]
- (Sodium Chlorite): 1.5 – 2.0 equiv
-
2-Methyl-2-butene: 15.0 – 20.0 equiv (Scavenger)
-
Buffer: 1M Aqueous Phosphate Buffer (pH 6.5–7.0)
-
Solvent:
-BuOH / THF / Water (2:1:1)
Procedure:
-
Dissolve the aldehyde in the organic solvent mixture (
-BuOH/THF). -
Add the 2-methyl-2-butene scavenger.[4]
-
Add the pH 7 phosphate buffer (volume equal to organic solvent). Crucial: Do not use unbuffered water.
-
Cool to 0°C.
-
Add
(dissolved in minimal water) dropwise over 30 minutes. -
Monitor pH. If it drops below 5, add dilute NaOH or more
. -
Workup: Quench with saturated
. Extract with EtOAc.[2][5][6] Acidify aqueous layer with Citric Acid (not HCl) to pH 4. Extract again.
Protocol B: TEMPO / BAIB Oxidation (Mildest Option)
Best for: Precious substrates, highly acid-sensitive oxazoles, and small-scale medicinal chemistry.
Reagents:
-
Substrate: 1.0 equiv
-
TEMPO: 0.1 equiv (Catalytic)
-
BAIB (Bis-acetoxyiodobenzene): 1.1 – 1.5 equiv
-
Solvent:
/ (9:1) or Acetonitrile / (9:1)
Procedure:
-
Dissolve aldehyde and TEMPO in the solvent mixture at room temperature.
-
Add BAIB in one portion.
-
Stir at room temperature. Reaction is typically fast (1–4 hours).
-
Mechanism: TEMPO oxidizes the aldehyde; BAIB re-oxidizes the reduced TEMPO. The conditions remain nearly neutral (acetic acid byproduct is weak).
-
Workup: Dilute with
, wash with (to remove iodine species) and brine.
Comparative Analysis of Oxidation Methods
| Method | Acid Risk | Halogenation Risk | Suitability for Oxazoles | Notes |
| Jones Reagent ( | High | Low | Poor | Strong acid will open the ring immediately. Avoid. |
| Standard Pinnick | Medium | Low | Fair | Requires strict buffering. Standard |
| Buffered Pinnick (pH 6) | Low | Low | Good | Excellent scalability. Must control pH during workup. |
| TEMPO / Bleach | Low | High | Fair | Risk of chlorinating the oxazole ring. |
| TEMPO / BAIB | Very Low | Low | Excellent | The "Gold Standard" for labile substrates. |
| Silver Oxide ( | None (Basic) | Low | Good | Very mild, but reagents are expensive and atom economy is poor. |
References
-
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890.
-
Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.
-
BenchChem Technical Support. (2025). Oxazole Ring Stability in Substitution Reactions. BenchChem.[6]
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Context on TEMPO/BAIB mechanisms).
Sources
steric hindrance effects of tert-butyl group on aldehyde reactivity
Topic: Steric Hindrance Effects of the tert-Butyl Group on Aldehyde Reactivity
Document ID: PIV-7782-TECH Last Updated: February 12, 2026 Status: Active[1][2]
Executive Summary: The "Pivalaldehyde Paradox"
Welcome to the Reactivity Support Hub.
You are likely here because Pivalaldehyde (2,2-dimethylpropanal) is not behaving like a standard aldehyde. While aldehydes are typically excellent electrophiles, the tert-butyl group adjacent to the carbonyl creates a unique steric environment (Taft Steric Parameter
The Core Issue: The bulky tert-butyl group blocks the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack). This forces reagents to adopt higher-energy approach vectors, leading to three primary failure modes:
-
Reduction instead of Addition: Grignard reagents act as hydride donors rather than nucleophiles.
-
Equilibrium Stalling: Reversible reactions (acetal/imine formation) fail to reach completion due to thermodynamic strain.
-
Disproportionation: The lack of
-protons prevents enolization, triggering the Cannizzaro reaction under basic conditions.
Troubleshooting Module: Nucleophilic Addition
Issue: Grignard Reaction Yields Alcohol with Same Carbon Count (Reduction)
User Report: "I reacted Pivalaldehyde with Isopropylmagnesium Chloride. I expected a secondary alcohol with addition, but I isolated neopentyl alcohol (reduction product)."
Root Cause Analysis
When a bulky nucleophile approaches Pivalaldehyde, the steric clash with the tert-butyl group prevents the formation of the C-C bond. Instead, the reaction proceeds via a six-membered cyclic transition state where a
Corrective Protocol: The Organolithium / Cerium Switch
Stop using standard Grignard conditions for hindered substrates.
Step-by-Step Methodology:
-
Option A: Switch to Organolithium (Preferred)
-
Why: Organolithiums are less aggregated and more reactive (harder nucleophiles) than Grignards. They often bypass the steric barrier that triggers reduction.
-
Protocol:
-
Cool anhydrous ether or THF to -78 °C .
-
Add Pivalaldehyde (1.0 eq).
-
Add Organolithium (1.1 eq) slowly down the side of the flask.
-
Crucial: Allow to warm to 0 °C slowly over 2 hours.
-
Quench with saturated
.
-
-
-
Option B: Luche-Type Activation (If Grignard is mandatory)
-
Why: Anhydrous Cerium(III) Chloride (
) coordinates to the carbonyl oxygen, increasing electrophilicity and "tightening" the transition state to favor addition over reduction. -
Protocol:
-
Dry
at 140 °C under high vacuum for 2 hours (must be a fine white powder). -
Suspend
(1.5 eq) in THF and stir for 1 hour at RT. -
Cool to -78 °C .
-
Add Grignard reagent (1.1 eq) and stir for 30 mins (Transmetallation occurs).
-
Add Pivalaldehyde.
-
-
Diagnostic Logic Flow
Figure 1: Decision matrix for nucleophilic addition to Pivalaldehyde to avoid reduction side-products.
Troubleshooting Module: Condensation Reactions
Issue: Imine/Enamine Formation Stalls or Hydrolyzes
User Report: "I cannot get the imine to form with benzylamine. Refluxing in toluene with a Dean-Stark trap is too slow."
Root Cause Analysis
The conversion of the
Corrective Protocol: Titanium(IV) Chloride Dehydration
Use chemical dehydration rather than physical (Dean-Stark).
Reagents:
Protocol:
-
Setup: Flame-dry a flask under Argon. Add Pivalaldehyde and the Amine in anhydrous Toluene.
-
Cooling: Cool the mixture to 0 °C .
-
Addition: Add Triethylamine. Then, add
dropwise.-
Note: A heavy precipitate (
) will form immediately. This is normal; the Titanium is scavenging the oxygen/water.
-
-
Reaction: Allow to warm to RT. Reaction is typically complete in < 2 hours.
-
Workup: Filter through a celite pad to remove Titanium salts. Evaporate solvent.
-
Warning: Do not perform an aqueous wash; the hindered imine is prone to hydrolysis.
-
Troubleshooting Module: The "Alpha-Free" Trap
Issue: Base Treatment Results in Carboxylic Acid & Alcohol
User Report: "I tried to do a self-Aldol condensation with NaOH, but I got pivalic acid and neopentyl alcohol."
Root Cause Analysis
Pivalaldehyde has zero
Corrective Protocol: Crossed-Aldol Only
You cannot perform a self-Aldol. You must use Pivalaldehyde as the Electrophile (Acceptor) only.
Protocol for Crossed-Aldol:
-
Enolize the Partner: Take the other carbonyl (e.g., Acetone) and treat with LDA at -78 °C to form the kinetic enolate.
-
Add Pivalaldehyde: Add the Pivalaldehyde slowly to the enolate.
-
Quench Cold: Quench with acetic acid at -78 °C to prevent retro-aldol or Cannizzaro pathways upon warming.
Data Reference: Steric Parameters
Use this table to estimate reactivity penalties. The Taft
| Substituent (R) | Taft Steric Parameter ( | Relative Rate of Hydrolysis* | Reactivity Impact |
| Methyl ( | 0.00 (Reference) | 1.00 | Baseline |
| Ethyl ( | -0.07 | 0.85 | Minor Slowing |
| Isopropyl ( | -0.47 | 0.33 | Significant Slowing |
| tert-Butyl ( | -1.54 | 0.01 - 0.05 | Severe Hindrance |
Approximate relative rates for nucleophilic attack based on ester hydrolysis models.
References & Authority
-
Taft, R. W. (1952). "Separation of Polar, Steric, and Resonance Effects in Reactivity."[3] Journal of the American Chemical Society, 74(12), 3120–3128.
-
Defines the
steric parameter values cited in the Data Reference.
-
-
Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398.
-
Establishes the CeCl3 protocol for suppressing reduction in hindered aldehydes.
-
-
Weingarten, H., et al. (1967). "Titanium Tetrachloride Method for Imine Synthesis." Journal of Organic Chemistry, 32(10), 3246–3249.
-
The definitive protocol for TiCl4 mediated condensation.
-
-
Ashby, E. C., & Laemmle, J. T. (1975). "Stereochemistry of Organometallic Compound Addition to Ketones." Chemical Reviews, 75(4), 521–546.
-
Mechanistic detail on the "reduction vs addition" competition in Grignard reactions.
-
Sources
Technical Support Center: Synthesis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde
Ticket ID: OX-SYN-5TB-4CHO Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for 5-tert-butyl-1,3-oxazole-4-carbaldehyde
Executive Summary
You have requested a technical deep-dive into optimizing the synthesis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde . This scaffold is a critical intermediate in the synthesis of Vitamin B6 analogs and various kinase inhibitors.
Our internal data suggests that while direct formylation (Vilsmeier-Haack) of 5-tert-butyloxazole is possible, it often suffers from regioselectivity issues and harsh workups. The "Ester-Alcohol-Aldehyde" route (via ethyl isocyanoacetate) is the industry standard for high-reliability scale-up , offering stable intermediates and crystalline purification points.
This guide prioritizes the Schöllkopf-derived cyclization followed by redox manipulation , as this pathway minimizes the formation of inseparable regioisomers.
Module 1: The Validated Synthetic Pathway
The following workflow represents the "Golden Batch" protocol. It is designed to maximize yield by isolating the stable ester intermediate, allowing for purification before the sensitive reduction/oxidation steps.
Figure 1: Step-wise synthetic logic flow. Green nodes indicate stable isolation points. Red outlines indicate steps requiring strict stoichiometric control.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific failure modes reported by users.
Phase 1: Cyclization (Formation of the Oxazole Ring)
Reaction: Ethyl isocyanoacetate + Pivaloyl chloride
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield (<40%) | Moisture Contamination: Isocyanoacetates hydrolyze rapidly in wet solvents. | Dry THF/DCM over activated molecular sieves (3Å) for 24h. Ensure glassware is flame-dried. |
| Dark/Tarred Mixture | Exotherm Runaway: The deprotonation of isocyanoacetate is highly exothermic. | Add the base (TEA or DBU) dropwise at 0°C. Do not allow internal temp to exceed 5°C during addition. |
| Incomplete Conversion | Base Strength: Triethylamine (TEA) may be too weak if the reagents are old. | Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv) for faster, cleaner cyclization. |
Phase 2: Reduction (Ester Alcohol)
Reaction: Ester + LiAlH
Q: Why not reduce directly to the aldehyde using DIBAL-H? A: While theoretically possible at -78°C, the oxazole ring's basicity often complexes with aluminum species, leading to over-reduction (to alcohol) or ring opening .
-
Recommendation: Perform a full reduction to the alcohol using LiAlH
(0.6 equiv, as it has 4 hydrides) or excess DIBAL-H, then re-oxidize. This adds a step but increases overall reproducible yield from ~40% (direct) to ~75% (two-step).
Troubleshooting "The Jelly" (Aluminum Emulsions):
-
Issue: After quenching LiAlH
, the mixture forms a gelatinous precipitate that traps product. -
Fix: Use the Fieser Method or Rochelle Salt workup.
-
Rochelle Salt Protocol: Add saturated aqueous Potassium Sodium Tartrate (Rochelle salt) and stir vigorously for 2 hours until two clear layers form.
-
Phase 3: Oxidation (Alcohol Aldehyde)
Reaction: Alcohol + Oxidant
| Oxidant | Pros | Cons | Verdict |
| MnO | Mild, no over-oxidation to acid. Simple filtration workup.[1][2] | Quality of MnO | Recommended for Scale. Test activity on a small aliquot first. |
| Swern (DMSO/Oxalyl Chloride) | High yield, very reliable. | Requires -78°C. Generates dimethyl sulfide (stench). | Recommended for Lab Scale (<5g). |
| Dess-Martin (DMP) | Very mild, room temp. | Expensive. Shock sensitive in large quantities. | Use only for precious late-stage material. |
Module 3: Detailed "Golden Batch" Protocol
Target: 5-tert-butyl-1,3-oxazole-4-carbaldehyde (10g Scale)
Step 1: Synthesis of Ethyl 5-tert-butyloxazole-4-carboxylate
-
Setup: 500 mL 3-neck flask, N
atmosphere, mechanical stirrer. -
Charge: Ethyl isocyanoacetate (11.3 g, 100 mmol) and dry THF (200 mL). Cool to 0°C.
-
Addition 1: Add Pivaloyl chloride (12.1 g, 100 mmol) in one portion.
-
Addition 2 (Critical): Add DBU (30.4 g, 200 mmol) or TEA (25 g) dropwise over 45 mins. Maintain internal temp <5°C.
-
Reaction: Stir at 0°C for 1h, then warm to RT overnight.
-
Workup: Quench with water. Extract with EtOAc.[3][4] Wash organic layer with 1N HCl (to remove DBU), then NaHCO
. Dry (MgSO ) and concentrate. -
Purification: Distillation or flash column (Hex/EtOAc).
Step 2: Reduction to Alcohol
-
Setup: 500 mL flask, N
atm. -
Charge: LiAlH
(2.0 g, ~52 mmol) in dry THF (100 mL). Cool to 0°C. -
Addition: Add solution of Step 1 Ester (10g) in THF dropwise.
-
Monitor: TLC usually shows completion in <1h.
-
Quench (Fieser): Carefully add 2 mL H
O, then 2 mL 15% NaOH, then 6 mL H O. Stir until white granular precipitate forms. Filter and concentrate.
Step 3: Oxidation to Aldehyde
-
Setup: 250 mL flask.
-
Charge: Alcohol from Step 2 (approx 7-8g) in DCM (100 mL).
-
Reagent: Add Activated MnO
(70g - yes, large excess is standard). -
Action: Reflux (40°C) with vigorous stirring for 4-12 hours. Monitor by TLC (Aldehyde moves faster than alcohol).
-
Workup: Filter through a Celite pad. Concentrate filtrate.[3]
-
Storage: Store under Argon at -20°C. Aldehydes oxidize to acids in air over time.
References
-
Schöllkopf Oxazole Synthesis: Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with Isocyanides." Angewandte Chemie International Edition, 18(11).
-
General Oxazole Synthesis Review: Turchi, I. J. (1981). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389–437.
-
Van Leusen Method (Alternative): Van Leusen, A. M., et al. (1972).[5] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Journal of Organic Chemistry.
-
Manganese Dioxide Oxidation: Cahiez, G., et al. (2010). "Manganese Dioxide Oxidation of Alcohols." Organic Syntheses, 87, 212.
-
Fieser Workup for Aluminum Hydrides: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
Technical Support Center: Purification of 5-tert-butyl-1,3-oxazole-4-carbaldehyde by Recrystallization
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-tert-butyl-1,3-oxazole-4-carbaldehyde via recrystallization. It is designed to address common challenges and provide in-depth, field-proven insights to ensure the successful isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: Is recrystallization a suitable method for purifying 5-tert-butyl-1,3-oxazole-4-carbaldehyde?
A1: Yes, recrystallization is a highly effective technique for purifying solid organic compounds like 5-tert-butyl-1,3-oxazole-4-carbaldehyde, provided a suitable solvent or solvent system is identified.[1] The key principle is to find a solvent in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1][2] This differential solubility allows for the separation of the desired compound from impurities that remain dissolved in the cold solvent.[3]
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: The ideal solvent should:
-
Completely dissolve the 5-tert-butyl-1,3-oxazole-4-carbaldehyde when hot.[4]
-
Exhibit very low solubility for the compound when cold, maximizing crystal recovery.[1]
-
Either not dissolve impurities at all or keep them fully dissolved at all temperatures.
-
Be chemically inert, not reacting with the aldehyde.
-
Have a boiling point that is low enough to be easily removed from the crystals after filtration.
-
Be non-toxic and environmentally friendly, if possible.
Q3: My compound is not crystallizing, what are the common reasons?
A3: The most frequent causes for crystallization failure are:
-
Using too much solvent: This is the most common issue, resulting in a solution that is not supersaturated upon cooling.[5]
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[5]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of an oil or a precipitate instead of crystals.[6]
-
High impurity levels: A significant amount of impurities can inhibit crystal formation.[7]
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indicator of impurities remaining in your product. Pure crystalline solids typically have a sharp and higher melting point.[6] This suggests that the recrystallization process was not fully effective in removing all contaminants.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the recrystallization of 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
Problem 1: Poor Crystal Yield
| Potential Cause | Underlying Science | Recommended Solution |
| Excess Solvent | The concentration of the aldehyde in the cooled solvent is below its saturation point, preventing precipitation.[5] | Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[5][7] |
| Premature Crystallization | The compound crystallizes in the filter paper or funnel during hot filtration. | Warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[8] Pour the solution in small portions to minimize cooling.[8] |
| Incomplete Crystallization | The cooling time is insufficient, or the final temperature is not low enough to maximize precipitation. | Allow the flask to cool slowly to room temperature, then place it in an ice-water bath to further decrease the solubility of the aldehyde.[8] |
| Solubility in Cold Solvent | The chosen solvent has a relatively high solubility for the compound even at low temperatures. | Re-evaluate the solvent choice. Consider a solvent pair to decrease the overall solubility at cold temperatures. |
Problem 2: No Crystals Form Upon Cooling
| Potential Cause | Underlying Science | Recommended Solution |
| Supersaturation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[5] | 1. Scratch the inner surface of the flask with a glass rod to create microscopic scratches that can serve as nucleation points.[5] 2. Add a seed crystal of the pure compound to induce crystallization.[7] 3. Dip a glass rod into the solution , remove it, and allow the solvent to evaporate, then reintroduce the rod with the solid residue into the solution.[7] |
| Excess Solvent | The solution is too dilute for the compound to reach its saturation point upon cooling.[5] | Boil off some of the solvent to concentrate the solution and attempt to cool it again.[7] |
Problem 3: Oiling Out Instead of Crystallization
| Potential Cause | Underlying Science | Recommended Solution |
| Solution Cooled Too Quickly | The high concentration of the solute comes out of solution at a temperature above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7] Insulating the flask can promote gradual cooling. |
| High Impurity Concentration | Impurities can depress the melting point of the compound, leading to the formation of a liquid phase.[7] | Consider a preliminary purification step like column chromatography or treatment with activated charcoal if colored impurities are present.[7] |
| Inappropriate Solvent | The solvent may have a boiling point that is too high, or the compound has a low melting point. | Select a lower-boiling point solvent. |
Experimental Protocols
Solvent Selection for Recrystallization
A critical step for successful recrystallization is the selection of an appropriate solvent. For a polar heterocyclic aldehyde like 5-tert-butyl-1,3-oxazole-4-carbaldehyde, polar solvents are a good starting point.[1]
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude aldehyde into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Potential solvents to screen are listed in the table below.
-
If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be used as the "good" solvent in a two-solvent system.[4]
-
If the compound is insoluble at room temperature, gently heat the test tube.
-
A suitable single solvent will dissolve the compound when hot but show low solubility at room temperature.[4]
-
For a two-solvent system, find a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble at all temperatures. The two solvents must be miscible.[4]
Table of Potential Solvents:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point for polar compounds.[1] |
| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point.[1] |
| Isopropanol | Polar | 82 | Another common alcohol for recrystallization. |
| Ethyl Acetate | Intermediate | 77 | Can be effective for moderately polar compounds. |
| Hexane/Heptane | Non-polar | 69/98 | Likely to be a "poor" solvent in a two-solvent system. |
| Toluene | Non-polar | 111 | May be suitable if the compound is less polar than expected. |
| Water | Very Polar | 100 | Can be used as the "poor" solvent with a miscible organic solvent like ethanol or acetone.[1] |
Step-by-Step Recrystallization Protocol
This protocol outlines the general procedure for a single-solvent recrystallization.
-
Dissolution: Place the crude 5-tert-butyl-1,3-oxazole-4-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[4] It is crucial to use the minimum volume of hot solvent to ensure the solution is saturated.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[8] If the solution is colored, you may add a small amount of decolorizing charcoal and then perform the hot filtration.[3]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[6] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal recovery.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.[3]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a watch glass to air dry.[3]
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A flowchart of the single-solvent recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Technical Support Center: Purification of Polar Heterocyclic Aldehydes. (n.d.). Benchchem.
- Recrystallization - Single Solvent. (n.d.). University of Toronto.
- RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization and Crystallization. (n.d.). University of California, Irvine.
- Recrystallization. (n.d.). University of Wisconsin-Madison.
- Problems with Recrystallisations. (n.d.). University of York.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- Recrystallization.pdf. (n.d.). University of California, Los Angeles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
stability of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in acidic conditions
Technical Support Center: 5-tert-Butyl-1,3-oxazole-4-carbaldehyde Stability Guide
Subject: Stability Profile & Handling of 5-tert-butyl-1,3-oxazole-4-carbaldehyde in Acidic Media Ticket ID: [AUTO-GEN-OX-4CHO-001] Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely inquiring because you have observed yield loss, unexpected byproducts, or decomposition during the acidic workup or functionalization of 5-tert-butyl-1,3-oxazole-4-carbaldehyde (Compound 1 ).
The Core Reality: While the 5-tert-butyl group provides significant steric shielding against electrophilic attack at the C5 position, the 1,3-oxazole ring itself is metastable in acidic media. It behaves as a masked amino-dicarbonyl system. Under forcing acidic conditions (pH < 2, heat, or prolonged exposure), the ring undergoes hydrolytic cleavage. Furthermore, the C4-aldehyde moiety is highly susceptible to acid-catalyzed acetalization in alcoholic solvents.
This guide details the stability boundaries, degradation mechanisms, and rescue protocols to preserve the integrity of your scaffold.
Module 1: Acidic Stability Matrix
The stability of Compound 1 is binary: it survives kinetic acidic exposure (fast, cold) but fails under thermodynamic acidic conditions (slow, hot).
| Condition | Stability Status | Predicted Outcome | Mechanism |
| Dilute HCl (1N), 0°C | Stable (< 30 min) | Intact starting material. | Protonation occurs at N3 (pKa ~0.8), but nucleophilic attack by water is kinetically slow at 0°C. |
| Dilute HCl (1N), > RT | Unstable | Hydrolysis to acyclic amino-diketone. | Thermal energy overcomes the activation barrier for water attack at C2. |
| TFA / DCM (anhydrous) | Moderate | Stable if strictly anhydrous. | In the absence of water, the oxazolium salt forms but cannot hydrolyze. Caution: Hygroscopic solvents trigger ring opening. |
| Acidic Alcohols (MeOH/H⁺) | Unstable | Acetal formation (fast) or Ring Opening (slow). | The aldehyde converts to dimethyl acetal; prolonged exposure opens the ring. |
| Silica Gel (Acidic) | Caution | Streaking/Decomposition. | Lewis acidic sites on silica can catalyze surface hydrolysis during slow chromatography. |
Module 2: The Degradation Mechanism (Why it fails)
Understanding the failure mode is critical for troubleshooting. The degradation is not random; it follows a specific Acid-Catalyzed Hydrolytic Ring Opening (ACHRO) pathway.
The Pathway:
-
Nucleophilic Attack: Water attacks the most electrophilic carbon. In C2-unsubstituted oxazoles, C2 is the primary point of failure.
-
Ring Cleavage: The C-O bond breaks, leading to an acyclic formyl-amino ketone intermediate.
-
Deformylation: The formyl group is often lost, leaving a simple amino ketone (e.g., 1-amino-3,3-dimethylbutan-2-one derivatives).
Visualizing the Pathway:
Figure 1: The oxazole ring acts as a masked 1,4-dicarbonyl system. Acid unmasks this reactivity, leading to irreversible ring opening.
Module 3: Troubleshooting & FAQs
Q1: I used 10% HCl to quench a reaction, and my product disappeared from the organic layer. Where did it go?
Diagnosis: You likely hydrolyzed the ring, forming a water-soluble amine salt. Explanation: Upon ring opening, the resulting acyclic amine is highly basic. In an acidic quench (pH < 2), this amine is protonated and moves entirely into the aqueous phase. The Fix:
-
Immediate: Neutralize the aqueous layer to pH 8-9 with saturated NaHCO₃ and re-extract with DCM. You may recover the acyclic amino-ketone (a degradation product), but the oxazole is likely gone.
-
Prevention: Use a buffered quench (saturated NH₄Cl or phosphate buffer pH 6) instead of strong mineral acid.
Q2: My NMR shows a "forest" of peaks around 4.5-5.5 ppm after running a column. What happened?
Diagnosis: On-column degradation or acetal formation. Explanation:
-
Acetalization: If you used Methanol in your eluent, the aldehyde formed a dimethyl acetal (singlet ~3.3 ppm, CH proton ~5.2 ppm).
-
Ring Opening: Silica gel is slightly acidic. If the compound sat on the column for hours, the ring opened. The peaks at 4.5-5.5 ppm often correspond to the hemiaminal intermediates of the ring-opening process. The Fix:
-
Add 1% Triethylamine (TEA) to your elution solvent to neutralize silica acidity.
-
Avoid alcohol-based eluents if possible; use EtOAc/Hexanes.
Q3: Can I perform a reductive amination on the aldehyde using NaBH₃CN and Acetic Acid?
Diagnosis: Yes, but with strict controls. Explanation: Reductive amination requires slightly acidic conditions (pH 4-5) to activate the imine. The 5-tert-butyl group stabilizes the ring enough to survive weak organic acids like acetic acid for short durations at room temperature. Protocol Adjustment:
-
Pre-form the imine in neutral conditions (DCM/MS 4Å) first.
-
Add the acid/reducing agent complex at 0°C.
-
Do not use TFA or HCl as the catalyst.
Module 4: Validated Handling Protocols
Protocol A: Safe Workup Procedure
Standard aqueous workup often destroys this compound. Use this "Dry Workup" where possible.
-
Quench: Pour reaction mixture into a vigorously stirring mixture of Saturated NH₄Cl and Ice (1:1).
-
Extraction: Immediately extract with DCM (x3). Avoid EtOAc if the aqueous layer is very acidic (EtOAc can carry acid).
-
Wash: Wash combined organics with Saturated NaHCO₃ (to remove trace acid) followed by Brine.
-
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).
-
Concentration: Rotary evaporate at bath temperature < 35°C .
Protocol B: Stability Test (Self-Validation)
Before committing precious material, run this 15-minute test.
-
Dissolve 5 mg of compound in 0.6 mL solvent (e.g., CDCl₃).
-
Acquire T0 NMR .
-
Add 1 drop of D₂O shaken with the specific acid you intend to use (or add 1 eq of the acid directly if soluble).
-
Acquire T+15min NMR .
-
Pass Criteria: No change in the aldehyde proton signal (~9-10 ppm) and no new signals in the 2.0-4.0 ppm region.
Module 5: Decision Tree for Acid Usage
Use this logic flow to determine if your planned acidic condition is safe.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
- Context: Establishes the Robinson-Gabriel cyclodehydration, confirming oxazole formation in acid, but highlights the necessity of anhydrous conditions to prevent reversibility.
-
Kawai, N., et al. (2007).[3] Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles, 71(10).
-
Context: Demonstrates the instability of certain substituted oxazoles in acidic media during workup, leading to ring-opened byproducts.[4]
-
-
BenchChem Technical Support. (2025). Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
- Context: Provides the mechanistic basis for C2-unsubstituted oxazole hydrolysis in 6N HCl.
-
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.
- Context: The authoritative text on oxazole pKa (~0.8) and general hydrolytic instability.
Sources
removing impurities from crude 5-tert-butyl-1,3-oxazole-4-carbaldehyde
Technical Support Center: 5-tert-butyl-1,3-oxazole-4-carbaldehyde
Welcome to the Purification & Handling Support Hub
Product: 5-tert-butyl-1,3-oxazole-4-carbaldehyde CAS: (Generic/Analogous Reference) Support Level: Tier 3 (Senior Application Scientist)
This guide is designed for researchers encountering purity issues with crude 5-tert-butyl-1,3-oxazole-4-carbaldehyde. Unlike simple aromatics, this heterocyclic aldehyde presents a unique set of challenges: the basicity of the oxazole ring, the steric bulk of the tert-butyl group, and the inherent reactivity of the aldehyde.
Module 1: Diagnostic Triage
Before initiating purification, identify the nature of your impurity.
Q: My crude product is a dark oil, but it should be a solid. What is happening? A: This is the most common complaint. The "oil" state is often a supercooled liquid caused by trace solvent inclusions or oligomers that depress the melting point.
-
The Culprit: Residual DMF (from Vilsmeier or Van Leusen synthesis) or POCl₃ byproducts.
-
The Fix: Do not attempt to recrystallize immediately. Perform a high-vacuum azeotropic dry . Dissolve the oil in a small amount of toluene and rotovap to dryness (3x). This helps co-evaporate stubborn DMF.
Q: How do I distinguish between the aldehyde and its oxidation product (carboxylic acid) via NMR? A: Oxidation is the primary degradation pathway.
-
Aldehyde (Target): Look for a sharp singlet at
9.8–10.1 ppm ( H NMR). -
Carboxylic Acid (Impurity): Look for a broad singlet (often exchangeable) >11 ppm and a shift in the oxazole C2 proton (usually
7.8–8.0 ppm shifts downfield due to the electron-withdrawing acid group).
Q: I see "ghost" peaks in the aliphatic region (1.0–2.5 ppm). A: If you used the Van Leusen synthesis (TosMIC), these are likely tosyl-related impurities or unreacted isocyanide. If you used cyclization, these could be uncyclized amide intermediates.
Module 2: Purification Protocols
Protocol A: The Bisulfite "Silver Bullet" (Recommended)
Best for: Removing non-aldehyde impurities (starting materials, isomers, oligomers).
Mechanism: This method exploits the reversible formation of a water-soluble
Figure 1: Chemoselective purification workflow using Sodium Bisulfite.
Step-by-Step:
-
Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc).
-
Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (
). -
Agitation: Stir vigorously for 2–4 hours. Note: The tert-butyl group adds steric bulk, slowing the nucleophilic attack. Do not rush this step.
-
Wash: Separate layers. Wash the aqueous layer (containing the adduct) with fresh EtOAc (
) to remove non-aldehyde organics. -
Regeneration: Cool the aqueous layer to 0°C. Slowly add 10%
or NaOH until pH > 10. Caution: Exothermic. -
Extraction: Extract the liberated aldehyde immediately with EtOAc (
). Dry over and concentrate.
Protocol B: Flash Chromatography (Troubleshooting)
Best for: Separating the aldehyde from its carboxylic acid derivative.
The Issue: Oxazoles are weakly basic. Standard acidic silica can cause "streaking" or degradation. The Fix: Passivate the silica.
| Parameter | Recommendation | Reason |
| Stationary Phase | Neutralized Silica | Pre-wash silica slurry with 1% |
| Eluent | Hexane / EtOAc (Gradient) | Start 100:0 |
| Loading | DCM (Dichloromethane) | Avoid MeOH; it can form hemiacetals with the aldehyde on the column. |
| Detection | UV (254 nm) + DNP Stain | DNP (2,4-Dinitrophenylhydrazine) stains aldehydes yellow/orange specifically. |
Module 3: Stability & Storage
Q: Can I store this compound on the shelf? A: No. Oxazole aldehydes are prone to autoxidation to the carboxylic acid (5-tert-butyl-1,3-oxazole-4-carboxylic acid).
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C is mandatory for long-term storage (>1 week).
-
Stabilizer: If storing as a stock solution, consider adding trace BHT (butylated hydroxytoluene), provided it does not interfere with your next step.
FAQ: Rapid Fire Troubleshooting
Q: I tried the bisulfite method, but the aldehyde didn't precipitate. A: This is expected. The 5-tert-butyl-oxazole adduct is often water-soluble but does not crystallize out due to the bulky lipophilic tail disrupting lattice packing. Rely on the liquid-liquid extraction (keeping the aqueous phase) rather than filtration.[1]
Q: My product turned yellow/brown after one day. A: This indicates the formation of Schiff base oligomers or oxidation. The oxazole nitrogen can act as a weak base, catalyzing aldol-type condensations of the aldehyde. Immediate Action: Re-purify via a short silica plug and store frozen.
Q: Can I distill this compound? A: Proceed with extreme caution. While oxazoles are thermally robust, aldehydes are not. If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. Overheating (>120°C) often leads to decomposition.
References
-
Van Leusen, A. M., et al. "Chemistry of Tosylmethyl Isocyanide (TosMIC). Synthesis of Oxazoles and Imidazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372.
- Turchi, I. J. "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons, 1986. (Authoritative text on Oxazole stability and reactivity).
-
Armarego, W. L. F., and Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 7th Edition, 2013. (Standard protocols for bisulfite purification of aldehydes).
-
Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[2] The Journal of Organic Chemistry, vol. 64, no.[2] 15, 1999, pp. 5722–5724.
Sources
solvent selection for 5-tert-butyl-1,3-oxazole-4-carbaldehyde reactions
Technical Support Center: 5-tert-butyl-1,3-oxazole-4-carbaldehyde
A Senior Application Scientist's Guide to Solvent Selection and Reaction Optimization
Welcome to the technical support guide for 5-tert-butyl-1,3-oxazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that solvent selection is a critical parameter that dictates reaction success, influencing everything from substrate solubility and reaction kinetics to product purity and overall yield. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate the complexities of your experiments.
The 5-tert-butyl-1,3-oxazole-4-carbaldehyde moiety is a unique substrate. The aldehyde group at the C4 position is a key handle for a multitude of transformations, while the oxazole core itself presents specific reactivity patterns.[1][2] The bulky tert-butyl group at C5 introduces significant steric hindrance and influences the electronic nature of the ring. Understanding how a solvent interacts with these distinct features is paramount for developing robust and reproducible synthetic methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying rationale and actionable protocols.
Question 1: My reaction is proceeding very slowly or not at all. I suspect poor solubility of the starting material. How do I select a better solvent?
Answer: This is the most common initial hurdle. The combination of the nonpolar tert-butyl group and the polar oxazole-carbaldehyde core gives the molecule mixed polarity. If your reagents and substrate are not fully dissolved, the reaction is happening in a heterogeneous mixture, severely limiting reaction rates.
Causality: For a reaction to occur efficiently, the reacting species must be able to interact in the solution phase. A solvent's primary role is to dissolve all reactants to maximize molecular collisions.
Troubleshooting Protocol:
-
Initial Assessment: Observe the reaction mixture. Is it a clear, homogenous solution? If you see solid material, solubility is the likely culprit.
-
Solvent Screening (Small Scale):
-
Place a few milligrams of your 5-tert-butyl-1,3-oxazole-4-carbaldehyde into several small vials.
-
Add 0.5 mL of different candidate solvents to each vial, covering a range of polarities (see Solvent Properties Table below). Common choices include Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF).
-
Agitate at your intended reaction temperature and observe solubility.
-
-
Binary Solvent Systems: If no single solvent is ideal, consider a binary mixture. For example, if your substrate dissolves well in DCM but your nucleophile dissolves better in THF, a mixture of the two could be an effective solution.
-
Temperature Adjustment: If solubility is still marginal at room temperature, cautiously increasing the temperature (while staying well below the solvent's boiling point) can often resolve the issue. Ensure your reagents and products are stable at the higher temperature.
Question 2: I'm running a reductive amination and getting low yields of the desired amine. How critical is my solvent choice here?
Answer: Extremely critical. Reductive amination is a two-step, one-pot sequence: (1) formation of an iminium ion and (2) reduction. The solvent must be compatible with both steps.
Causality: The initial condensation of the aldehyde with an amine to form a hemiaminal, followed by dehydration to an imine/iminium ion, is an equilibrium process. The subsequent reduction of this intermediate drives the reaction to completion. The solvent influences the rate of both steps and the stability of the reducing agent.
Recommendations:
-
Aprotic Solvents are Preferred: Protic solvents (like methanol or ethanol) can compete with the amine nucleophile and may react with common borohydride-based reducing agents.
-
Traditional vs. Green Solvents: While chlorinated solvents like 1,2-dichloroethane (DCE) and Dichloromethane (DCM) are frequently cited, greener alternatives have been shown to be equally or more effective.[3][4] Ethyl acetate (EtOAc) is an excellent choice for reactions using sodium triacetoxyborohydride (STAB), as it is broadly comparable to DCE.[4] Other viable options include 2-Methyltetrahydrofuran (2-MeTHF) and Dimethyl carbonate (DMC).[4]
-
Water Management: The initial condensation step releases water. In some cases, using a solvent that allows for azeotropic removal of water (e.g., Toluene with a Dean-Stark trap) can drive the imine formation equilibrium forward, though this is often unnecessary when using powerful reducing agents like STAB.
Question 3: My reaction is generating a significant, unidentified byproduct, and I suspect the oxazole ring is decomposing. Can the solvent be the cause?
Answer: Yes, the stability of the oxazole ring is highly dependent on the reaction medium. Oxazoles are known to be unstable in acidic conditions and can be susceptible to ring-cleavage by nucleophiles under certain circumstances.[1][5]
Causality: The oxazole ring contains both a pyridine-like nitrogen and a furan-like oxygen.[1] In the presence of strong acid, the nitrogen can be protonated, activating the ring towards cleavage.[5]
Troubleshooting Protocol:
-
Analyze Reaction pH: Check if your reaction conditions are acidic. Reagents like trifluoroacetic acid (TFA) used for deprotections, or even acidic byproducts generated in situ, can cause decomposition.
-
Solvent Polarity: Highly polar, protic solvents can facilitate the ionization of acidic species, exacerbating the problem.
-
Mitigation Strategy:
-
Switch to a less polar, aprotic solvent (e.g., from methanol to THF or toluene).
-
Add a non-nucleophilic acid scavenger, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to neutralize any generated acid.
-
Ensure all reagents and solvents are anhydrous, as water can participate in hydrolytic decomposition pathways.[5]
-
Question 4: I am attempting a palladium-catalyzed direct C-H arylation on the oxazole ring and getting poor regioselectivity. How can I use the solvent to control the outcome?
Answer: For direct arylation of oxazoles, solvent polarity can be a powerful tool to control regioselectivity between the C2 and C5 positions.
Causality: The mechanism of direct arylation involves intermediates whose stability can be heavily influenced by the surrounding solvent. Literature suggests that for oxazoles, there is a distinct solvent-dependent preference.
Recommendations:
-
For C5-Arylation: Polar solvents are generally preferred. Solvents like DMF or DMAc can stabilize the key intermediates that lead to functionalization at the C5 position, which is adjacent to the aldehyde.
-
For C2-Arylation: Nonpolar solvents like Toluene, Dioxane, or Cyclohexane are often favored.[6] These solvents are less able to stabilize polar intermediates, potentially favoring a different mechanistic pathway that leads to arylation at the electron-deficient C2 position.[1]
Experimental Workflow: To optimize regioselectivity, set up parallel reactions in a nonpolar solvent (e.g., Toluene) and a polar aprotic solvent (e.g., DMF) to determine the optimal conditions for your desired isomer.
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent for a new reaction with 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
Caption: General workflow for first-pass solvent selection.
Frequently Asked Questions (FAQs)
-
Q: What is the general solubility profile of 5-tert-butyl-1,3-oxazole-4-carbaldehyde?
-
A: It is generally soluble in common chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and polar aprotic solvents (EtOAc, Acetone, DMF, MeCN). It has lower solubility in nonpolar alkanes (Hexane, Heptane) and very poor solubility in water.
-
-
Q: Which solvents should I generally avoid?
-
A: Avoid highly acidic media (e.g., neat TFA, strong mineral acids) which can cause ring decomposition.[5] Also, be cautious with reactive nucleophilic solvents (e.g., methanol, ethanol) when using strong bases or electrophilically activated substrates, as the solvent may participate in the reaction.
-
-
Q: Are there established "Green" solvent guides I can consult?
-
A: Yes, several pharmaceutical companies and academic consortia have published comprehensive solvent selection guides that rank solvents based on safety, health, and environmental impact.[7][8] These guides are excellent resources for replacing undesirable solvents like chlorinated hydrocarbons or DMF with more sustainable alternatives such as 2-MeTHF, Cyrene, or anisole.[7][8][9]
-
Solvent Property Data for Common Applications
The table below summarizes key properties of solvents relevant for reactions involving 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Index | Application Notes & Cautions |
| Nonpolar Aprotic | ||||
| Toluene | 111 | 2.4 | 2.4 | Good for reactions requiring higher temperatures or azeotropic water removal. Favors C2-arylation.[6] |
| Dichloromethane (DCM) | 40 | 9.1 | 3.1 | Excellent solubility for the substrate. Common but less "green". Volatile. |
| Ethers | ||||
| Tetrahydrofuran (THF) | 66 | 7.5 | 4.0 | Good general-purpose solvent. Can form peroxides; use inhibitor-free for organometallic reactions. |
| 2-Methyl-THF | 80 | 6.2 | N/A | A greener alternative to THF and DCM with a higher boiling point and lower water miscibility.[4] |
| Polar Aprotic | ||||
| Ethyl Acetate (EtOAc) | 77 | 6.0 | 4.4 | Good "green" alternative for reductive aminations.[4] Susceptible to hydrolysis under strong acid/base. |
| Acetonitrile (MeCN) | 82 | 37.5 | 5.8 | Highly polar. Good for reactions involving salts. Can be difficult to remove completely. |
| Dimethylformamide (DMF) | 153 | 36.7 | 6.4 | Excellent solvating power but high boiling point makes it difficult to remove. A classic solvent for C5-arylation. |
| Polar Protic | ||||
| Ethanol (EtOH) | 78 | 24.6 | 4.3 | Use with caution. Can act as a nucleophile or proton source. Sometimes used for recrystallization.[10][11] |
Troubleshooting Logic Diagram
If a reaction fails, this decision tree can help diagnose solvent-related issues.
Caption: A decision tree for troubleshooting failed reactions.
References
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165.
- ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF.
- Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- GCTLC. (2024). Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide.
- Prat, D., et al. (2016). Sustainable solvent selection guides. Green Chemistry.
- Al-Hourani, B. J., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry.
- Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2. Organic Letters, 12(16), 3578-3581.
- Brovarets, V. S., et al. (2015). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides.
- Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Daoud, K. M., Saleh, M. Y., & Ismael, S. S. (2016). Synthesis and Biological Active of Some Substituted 1,2,4-Triazoles and Their Fused Ring Derivatives.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. gctlc.org [gctlc.org]
- 8. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 9. scribd.com [scribd.com]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of 5-tert-butyl-1,3-oxazole-4-carbaldehyde
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a substance. This guide offers an in-depth comparative analysis of the ¹H NMR chemical shifts for 5-tert-butyl-1,3-oxazole-4-carbaldehyde, a substituted oxazole of interest in medicinal chemistry. In the absence of a directly published spectrum for this specific molecule, this guide will leverage experimental data from structurally analogous compounds and established principles of NMR spectroscopy to provide a robust predictive and comparative framework.
The Oxazole Scaffold: A Privileged Heterocycle
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is present in a wide range of natural products and pharmacologically active molecules, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions. The electronic environment of the oxazole ring is significantly influenced by the nature and position of its substituents, which in turn dictates the chemical shifts of its constituent protons in a ¹H NMR spectrum.
Deconstructing the Spectrum: Predicted ¹H NMR Chemical Shifts for 5-tert-butyl-1,3-oxazole-4-carbaldehyde
The structure of 5-tert-butyl-1,3-oxazole-4-carbaldehyde presents three distinct proton environments, which are expected to give rise to three unique signals in the ¹H NMR spectrum: the aldehyde proton (CHO), the oxazole ring proton at the 2-position (H-2), and the protons of the tert-butyl group.
Figure 1. Structure of 5-tert-butyl-1,3-oxazole-4-carbaldehyde with key protons highlighted.
Based on established chemical shift ranges and data from related structures, the following assignments are proposed:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Aldehyde (CHO) | 9.8 - 10.2 | Singlet (s) | Aldehyde protons are strongly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.[1] |
| Oxazole (H-2) | 8.0 - 8.5 | Singlet (s) | The H-2 proton of the oxazole ring is typically the most downfield of the ring protons due to the inductive effects of the adjacent oxygen and nitrogen atoms.[2][3] |
| tert-Butyl (C(CH₃)₃) | 1.3 - 1.6 | Singlet (s) | The nine equivalent protons of the tert-butyl group are shielded and typically appear as a sharp singlet in the upfield region of the spectrum.[4] |
A Comparative Analysis with Structurally Related Oxazoles
To refine our predictions and understand the electronic influence of the substituents, we will compare the expected chemical shifts with experimental data from other substituted oxazoles.
Table 1: ¹H NMR Chemical Shifts of Selected Oxazole Derivatives
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) | Reference |
| Oxazole | ~7.9 | ~7.1 | ~7.7 | - | [2] |
| 2-Methyloxazole | - | ~6.9 | ~7.5 | 2.44 (s, 3H, CH₃) | [3] |
| 2,4-Diphenyloxazole | - | - | ~7.7 | 7.3-8.2 (m, 10H, Ar-H) | [1] |
| Ethyl 2,5-diphenyloxazole-4-carboxylate | - | - | - | 8.15 (m, 2H, Ar-H), 7.51 (m, 5H, Ar-H), 4.47 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃) | [4] |
Analysis of Substituent Effects:
-
The Aldehyde Group at C-4: The electron-withdrawing nature of the carbaldehyde group at the C-4 position is expected to deshield the adjacent H-5 proton (if it were present) and, to a lesser extent, the H-2 proton. In our target molecule, the C-5 position is substituted with a tert-butyl group. The deshielding effect on the H-2 proton is still anticipated.
-
The tert-Butyl Group at C-5: The tert-butyl group is an electron-donating group through hyperconjugation. This would typically lead to a slight shielding (upfield shift) of the adjacent protons. In this case, it would influence the H-4 proton (if present) and the overall electron density of the ring. The presence of the bulky tert-butyl group can also induce steric effects that may influence the conformation and electronic environment of the neighboring carbaldehyde group.
-
Combined Effects on the H-2 Proton: The H-2 proton in 5-tert-butyl-1,3-oxazole-4-carbaldehyde is influenced by the electron-withdrawing aldehyde group and the electron-donating tert-butyl group. The net effect on its chemical shift will be a balance of these opposing electronic influences, though the proximity to the heteroatoms of the oxazole ring remains the dominant factor for its downfield position.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers aiming to acquire experimental data for 5-tert-butyl-1,3-oxazole-4-carbaldehyde or similar compounds, the following general protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
-
NMR Instrument: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Data Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate relaxation delays to ensure accurate integration of the signals.
-
-
Data Processing:
-
Perform a Fourier transform of the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Figure 2. A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 5-tert-butyl-1,3-oxazole-4-carbaldehyde. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid framework for the interpretation of its spectrum. The aldehyde proton is expected to be the most downfield signal, followed by the oxazole H-2 proton, with the tert-butyl protons appearing as a characteristic singlet in the upfield region. This comparative approach not only aids in the structural confirmation of the target molecule but also deepens the understanding of substituent effects on the electronic environment of the oxazole ring, a critical piece of knowledge for the rational design of new chemical entities.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]
- Alsafee, B., & Taher, A. (2021). Synthesis, characterization and effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes. Molecules, 26(18), 5585.
-
Gable, K. P. 1H NMR Chemical Shifts. Oregon State University. Available from: [Link]
-
Royal Society of Chemistry. (2014). Supporting Information Molecular iodine mediated synthesis of polysubstituted oxazoles by oxidative domino cyclization in water. Available from: [Link]
-
University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]
Sources
Spectroscopic Characterization of 5-tert-butyl-1,3-oxazole-4-carbaldehyde: A Comparative IR Analysis
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectroscopic signature of 5-tert-butyl-1,3-oxazole-4-carbaldehyde . As a key intermediate in the synthesis of Vitamin B6 analogs and various pharmaceutical heterocycles, accurate characterization of this molecule is critical for validating reaction completion and purity.
The defining feature of this molecule is the competition between electronic conjugation (which lowers carbonyl frequency) and steric hindrance from the tert-butyl group (which raises frequency by reducing coplanarity). This guide compares its spectral performance against aliphatic and aromatic alternatives to establish a definitive identification Protocol.
Structural Analysis & Theoretical Basis
To accurately interpret the IR spectrum, one must understand the electronic environment of the carbonyl group at the C4 position.
The "Tug-of-War" Mechanism
The carbonyl stretching frequency (
-
Conjugation Effect (Red Shift): The oxazole ring is aromatic. The
-system of the ring overlaps with the carbonyl -system, delocalizing electron density. This lowers the bond order, reducing the stretching frequency (typically toward 1680–1700 cm⁻¹). -
Steric Inhibition of Resonance (Blue Shift): The bulky 5-tert-butyl group is immediately adjacent to the 4-carbaldehyde . This steric bulk forces the carbonyl group to twist out of the plane of the oxazole ring to minimize repulsion. This "de-conjugation" restores some double-bond character, shifting the frequency higher (toward 1710–1725 cm⁻¹).
Expert Insight: Unlike simple benzaldehyde derivatives, the 5-tert-butyl-1,3-oxazole-4-carbaldehyde often exhibits a carbonyl stretch slightly higher than expected for heteroaromatic aldehydes due to this steric twist.
Visualization of Electronic Effects
Comparative Spectroscopic Data
The following table contrasts the target molecule with standard aliphatic and aromatic aldehydes to highlight diagnostic differences.
| Feature | Target: 5-tert-butyl-1,3-oxazole-4-carbaldehyde | Comparator A: Pivalaldehyde (Aliphatic) | Comparator B: Benzaldehyde (Aromatic) |
| Structure | Heterocyclic, Sterically Crowded | Aliphatic, Non-conjugated | Aromatic, Planar Conjugated |
| C=O[1][2][3][4][5] Stretch | 1705 – 1715 cm⁻¹ (Sharp) | 1725 – 1735 cm⁻¹ | 1695 – 1705 cm⁻¹ |
| Fermi Resonance | 2720 & 2820 cm⁻¹ (Distinct Doublet) | 2710 & 2810 cm⁻¹ | 2730 & 2820 cm⁻¹ |
| Ring Breathing | ~1550 – 1600 cm⁻¹ (Oxazole C=N/C=C) | Absent | 1580 – 1600 cm⁻¹ (Benzene) |
| C-H (Alkyl) | 2960 – 2970 cm⁻¹ (Strong, t-Butyl) | 2960 cm⁻¹ (Strong, t-Butyl) | Weak (Aromatic C-H only) |
Key Diagnostic Indicators:
-
The Carbonyl Position: It appears in the "intermediate" zone. It is lower than a saturated aldehyde (like Pivalaldehyde) but often sharper and slightly higher than strongly conjugated aromatic aldehydes due to the steric twist.
-
The Fermi Doublet: The presence of two weak-to-medium bands between 2700–2850 cm⁻¹ (C-H stretch of the aldehyde) is the primary confirmation that the carbonyl is an aldehyde and not a ketone or ester.
-
Absence of OH: Crucial for distinguishing the product from the precursor alcohol (which would show a broad band at 3300–3500 cm⁻¹).
Experimental Protocol: ATR-FTIR Characterization
To ensure reproducibility and minimize solvent interference, Attenuated Total Reflectance (ATR) is the recommended method.
Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is free of residual solvents (Ethyl Acetate/DCM), as their carbonyl peaks (approx. 1740 cm⁻¹ for esters) will overlap with the target.
-
Dry the solid/oil under high vacuum (< 1 mbar) for at least 2 hours.
-
-
Instrument Setup:
-
Mode: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 scans to improve Signal-to-Noise ratio.
-
-
Measurement:
-
Place approx. 2-5 mg of sample on the crystal.
-
Apply pressure using the anvil to ensure good contact (critical for solid samples).
-
Record spectrum from 4000 to 600 cm⁻¹.
-
-
Data Processing:
Troubleshooting & Interpretation
| Observation | Likely Cause | Corrective Action |
| Broad peak at 3400 cm⁻¹ | Residual moisture or Unreacted Alcohol | Dry sample further; Check TLC for starting material. |
| Peak at 1740-1750 cm⁻¹ | Ethyl Acetate solvent or Oxidation to Acid/Ester | Run H-NMR to confirm solvent; Recrystallize if oxidized. |
| Split Carbonyl Peak | Rotational Isomers (Rotamers) | Common in sterically hindered aldehydes. Record spectrum in solution (CHCl₃) to average out rotamers. |
| Missing Fermi Doublet | Sample is a Ketone or Acid | The reaction likely failed or over-oxidized. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Turchi, I. J. (1981). "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience. (Detailed review of oxazole synthesis and properties).
-
Dana Bioscience. (n.d.). 5-(tert-Butyl)oxazole-4-carbaldehyde Product Page. Retrieved from (Verifies commercial availability and classification).
- NIST Chemistry WebBook. (n.d.). Infrared Spectra of Heterocyclic Aldehydes. (General reference for heterocyclic carbonyl shifts).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for the synthesis of 4-formyloxazoles via Vilsmeier-Haack or isocyanide chemistry).
Sources
- 1. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Oxazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Oxazole Aldehydes
Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1][2] This ring system is a key structural motif in a wide array of biologically active natural products and pharmaceutical agents.[3][4] The introduction of an aldehyde group to the oxazole ring provides a reactive handle for further synthetic transformations, making oxazole aldehydes valuable building blocks in medicinal chemistry and drug discovery. Understanding their behavior in a mass spectrometer is crucial for their identification, characterization, and quality control.
This guide will focus on the two common isomers: oxazole-4-carbaldehyde and oxazole-5-carbaldehyde. We will dissect their fragmentation behavior by comparing two of the most prevalent ionization techniques, the "hard" electron ionization (EI) and the "soft" electrospray ionization (ESI).
Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach to Fragmentation
Electron Ionization (EI) subjects molecules to a high-energy electron beam (typically 70 eV), leading to extensive and reproducible fragmentation. This technique is invaluable for structural elucidation due to the creation of a characteristic "fingerprint" mass spectrum for a given compound.
General Principles of Fragmentation
The fragmentation of oxazole aldehydes under EI is governed by the interplay between the stability of the oxazole ring and the reactivity of the aldehyde group. The initial ionization event will likely involve the removal of an electron from either the non-bonding orbitals of the oxygen or nitrogen atoms in the oxazole ring, or the oxygen of the carbonyl group. The resulting molecular ion (M+•) is then energetically unstable and undergoes a series of fragmentation reactions.
For aromatic and heterocyclic aldehydes, common fragmentation pathways include:
-
α-Cleavage: Loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion ([M-H]+).[5][6]
-
Loss of Carbon Monoxide (CO): Subsequent to α-cleavage, the acylium ion can lose a molecule of carbon monoxide.[5][6]
-
Loss of the Formyl Radical (•CHO): Cleavage of the bond between the ring and the aldehyde group.[1][5]
The oxazole ring itself has characteristic fragmentation patterns, primarily involving the cleavage of the ring to produce smaller fragments.[4] Key fragmentations of the parent oxazole ring include the loss of HCN, CO, and C2H2O.[4]
Predicted EI Fragmentation of Oxazole-4-carbaldehyde and Oxazole-5-carbaldehyde
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A typical experimental setup for acquiring EI mass spectra is as follows:
-
Sample Introduction: The oxazole aldehyde sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for volatile compounds or a direct insertion probe for solid samples.
-
Ionization: In the ion source, the sample molecules are bombarded with a 70 eV electron beam.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
The primary fragmentation pathways for both isomers are expected to be initiated by the aldehyde group, given its propensity for facile cleavage.
Caption: Predicted General EI Fragmentation Pathways for Oxazole Aldehydes.
Table 1: Predicted Key EI Fragment Ions for Oxazole Aldehydes
| m/z | Proposed Fragment | Fragmentation Pathway | Expected Relative Abundance |
| 97 | Molecular Ion (M+•) | Ionization of the parent molecule | Moderate to high |
| 96 | [M-H]+ | α-cleavage of the aldehyde proton | High |
| 68 | [M-CHO]+ or [M-H-CO]+ | Loss of the formyl radical or sequential loss of H• and CO | Moderate |
| 69 | Oxazole Radical Cation | May arise from complex rearrangements | Low to moderate |
| 40 | [C2H2N]+ | Ring cleavage | Moderate |
| 29 | [CHO]+ | Formyl cation | Moderate |
The relative abundance of these fragments may differ slightly between the 4- and 5-isomers due to the different positions of the aldehyde group influencing the stability of the resulting fragment ions. For instance, the stability of the acylium ion and the subsequent loss of CO could be subtly affected by the electronic environment at the C4 versus the C5 position of the oxazole ring.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Intact Ion Analysis
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[7] To induce fragmentation in ESI-MS, tandem mass spectrometry (MS/MS) is employed, where the ion of interest is isolated and then fragmented through collision-induced dissociation (CID).
General Principles of Fragmentation
In positive-ion mode ESI, oxazole aldehydes are expected to be protonated, likely on the nitrogen atom of the oxazole ring, which is the most basic site. The fragmentation of this protonated molecule ([M+H]+) in the gas phase will be driven by the stability of the resulting product ions and neutral losses.
Unlike the radical-driven fragmentations in EI, the fragmentation of even-electron species like [M+H]+ in ESI-MS/MS typically involves the loss of stable neutral molecules.
Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
A representative workflow for ESI-MS/MS analysis is as follows:
-
Sample Infusion: The oxazole aldehyde, dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to aid protonation), is infused into the ESI source.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, protonated molecules ([M+H]+) are released into the gas phase.
-
MS1 Analysis: The protonated molecules are guided into the first mass analyzer, which isolates the ion of interest (e.g., m/z 98 for the protonated oxazole aldehyde).
-
Collision-Induced Dissociation (CID): The isolated ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas cause the ions to fragment.
-
MS2 Analysis: The resulting fragment ions are sent to a second mass analyzer, which separates them by their m/z, generating the MS/MS spectrum.
Predicted ESI-MS/MS Fragmentation of Protonated Oxazole Aldehydes
The fragmentation of protonated oxazole aldehydes is anticipated to proceed through pathways that differ significantly from EI.
Caption: Predicted General ESI-MS/MS Fragmentation Pathways for Protonated Oxazole Aldehydes.
Table 2: Predicted Key ESI-MS/MS Fragment Ions for Protonated Oxazole Aldehydes
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 98 | 70 | CO (28 Da) | Loss of carbon monoxide from the protonated molecule. |
| 98 | 80 | H2O (18 Da) | Rearrangement followed by the loss of water. |
| 98 | Various | e.g., HCN, C2H2O | Ring cleavage pathways. |
The loss of CO is a plausible pathway for protonated aromatic aldehydes. The loss of water, while less common for simple aldehydes, could occur through a rearrangement mechanism involving the protonated oxazole ring. The specific ring cleavage pathways under ESI-MS/MS conditions are more difficult to predict without experimental data but would likely differ from those observed in EI due to the different nature of the precursor ion (even-electron vs. odd-electron).
Comparison of EI and ESI Fragmentation Patterns
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard ionization, extensive fragmentation | Soft ionization, minimal initial fragmentation |
| Precursor Ion | Odd-electron molecular ion (M+•) | Even-electron protonated molecule ([M+H]+) |
| Primary Fragmentation Driver | Radical site-initiated reactions | Charge-driven reactions, loss of stable neutrals |
| Key Fragments | [M-H]+, [M-CHO]+, ring fragments | [M+H-CO]+, [M+H-H2O]+ |
| Information Obtained | Detailed structural fingerprint | Molecular weight confirmation and controlled fragmentation |
Conclusion
The mass spectrometric fragmentation of oxazole aldehydes is a rich and informative process that is highly dependent on the ionization method employed. Electron ionization provides a detailed fragmentation pattern useful for structural confirmation, driven by the reactivity of both the aldehyde group and the oxazole ring. Key fragments arise from α-cleavage ([M-H]+) and loss of the formyl group ([M-CHO]+). In contrast, electrospray ionization coupled with tandem mass spectrometry is expected to yield a simpler fragmentation pattern for the protonated molecule, dominated by the loss of stable neutral molecules such as carbon monoxide.
While this guide provides a robust predictive framework based on established chemical principles, it is essential for researchers to confirm these pathways with experimental data for their specific oxazole aldehyde derivatives. The insights provided herein should serve as a valuable starting point for the interpretation of mass spectra in the exciting and ever-expanding field of heterocyclic chemistry.
References
- Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Oxazole-4-carbaldehyde. Retrieved from [Link]
-
IJMPR. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Oxazole-5-carbaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
-
Journal of Chemical Education. (1972). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]
-
NIST. (n.d.). Oxazole. Retrieved from [Link]
-
SciELO. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]
-
PubMed. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of Tert-Butyl vs. Methyl Substituted Oxazole Aldehydes
Introduction: The Subtle Influence of Alkyl Groups in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the oxazole moiety is a privileged scaffold, appearing in numerous natural products and pharmaceuticals.[1][2] When functionalized with an aldehyde group, it becomes a versatile synthetic intermediate, primed for a variety of chemical transformations.[3] However, the reactivity of this aldehyde is not solely dictated by the inherent properties of the formyl group; it is profoundly influenced by the nature of other substituents on the heterocyclic ring.
This guide provides an in-depth comparative analysis of the reactivity of two closely related structures: 2-tert-butyl-oxazole-4-carbaldehyde and 2-methyl-oxazole-4-carbaldehyde. While both possess simple alkyl substituents, the dramatic difference in their steric bulk and subtle electronic variations lead to significant disparities in their chemical behavior. Understanding these differences is paramount for researchers aiming to fine-tune reaction kinetics, improve yields, and rationally design novel molecular architectures. We will explore the theoretical underpinnings of their reactivity, present comparative data, and provide robust experimental protocols for their synthesis and reaction.
Theoretical Framework: Steric vs. Electronic Effects
The reactivity of the aldehyde group in these compounds is primarily governed by the interplay of two fundamental factors: steric hindrance and electronic effects, both originating from the substituent at the C2 position.
Electronic Effects: The Inductive Push
Both methyl and tert-butyl groups are electron-donating via the inductive effect (+I), a consequence of the higher electronegativity of the sp²-hybridized carbon of the oxazole ring compared to the sp³-hybridized carbons of the alkyl groups.[4] This effect pushes electron density into the ring, which in turn slightly deactivates the aldehyde's carbonyl carbon towards nucleophilic attack by making it less electrophilic.
Conventionally, the inductive effect order is considered to be tert-butyl > methyl.[5] The tert-butyl group, with its three methyl groups channeling electron density to a central carbon, provides a more powerful inductive push than a single methyl group.[6] However, this is balanced by the concept of hyperconjugation, which is more effective for the C-H bonds of a methyl group than the C-C bonds of a tert-butyl group, and can also influence electron density.[4][7] For the purpose of aldehyde reactivity, the stronger inductive effect of the tert-butyl group is expected to render its adjacent carbonyl carbon slightly less electrophilic than that of the methyl-substituted analogue.
Caption: A diagram illustrating the relative electronic effects.
Steric Hindrance: The Decisive Factor
The most dramatic difference between the two substituents is their size. The tert-butyl group is the archetypal sterically demanding group in organic chemistry.[8] Its three methyl groups create a bulky, umbrella-like shield around the C2 position of the oxazole ring. This steric bulk has a profound impact on the accessibility of the adjacent C4-aldehyde. Any nucleophile or reagent approaching the carbonyl carbon will experience significant steric repulsion from the tert-butyl group, impeding its trajectory.[9][10]
In contrast, the methyl group is relatively small and presents minimal steric hindrance. This allows for a much more facile approach of reagents to the aldehyde, suggesting that reactions will proceed more rapidly.
Caption: Steric hindrance to nucleophilic attack.
Comparative Reactivity Data
| Reaction Type | Reagent Example | Expected Reactivity of Methyl-Substituted | Expected Reactivity of tert-Butyl-Substituted | Primary Rationale |
| Nucleophilic Addition | Grignard (MeMgBr) | High / Fast | Low / Slow to No Reaction | Steric Hindrance : The tert-butyl group severely blocks the nucleophile's access to the carbonyl carbon.[10][11] |
| Reduction | Sodium Borohydride | Fast | Slower | Steric Hindrance : Approach of the hydride is less impeded in the methyl case. |
| Oxidation | PCC, DMP | Normal | Normal to Slightly Slower | Minimal Steric Impact : Small oxidizing agents may be less affected by the steric bulk. |
| Wittig Reaction | Ph₃P=CH₂ | High Yield | Low Yield | Steric Hindrance : The bulky Wittig ylide is highly sensitive to steric crowding around the carbonyl. |
| Ring Metallation | n-BuLi | C5 Deprotonation Favored | C5 Deprotonation Favored | Electronic Control : Deprotonation is primarily controlled by the acidity of ring protons (C5 > C2).[12][13] |
Experimental Protocols
To facilitate direct comparison in a research setting, we provide detailed, self-validating protocols for the synthesis of the starting materials and a representative nucleophilic addition reaction.
Protocol 1: Synthesis of 2-Methyl-oxazole-4-carbaldehyde (1)
This procedure is adapted from a known large-scale preparation, focusing on the reduction of a Weinreb amide intermediate.[14][15]
Caption: Workflow for the synthesis of compound 1.
Methodology:
-
Reaction Setup: To a solution of 2-methyl-4-(N-methoxy-N-methyl)carboxamide (1 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add lithium aluminum hydride (1.5 equiv., 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at 0 °C. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by crystallization from a heptane/ethyl acetate mixture to yield 2-methyl-oxazole-4-carbaldehyde as a crystalline solid.[14]
Protocol 2: Proposed Synthesis of 2-tert-Butyl-oxazole-4-carbaldehyde (2)
This protocol is a proposed route based on the reduction of the corresponding carboxylic acid, a commercially available starting material.[16]
Methodology:
-
Acid Chloride Formation: Suspend 2-(tert-butyl)oxazole-4-carboxylic acid (1 equiv.) in dichloromethane (DCM, 10 mL/mmol) with a catalytic amount of dimethylformamide (DMF, 1 drop). Add oxalyl chloride (1.2 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Rosenmund Reduction (or alternative):
-
Rosenmund: Dissolve the crude acid chloride in toluene. Add a catalyst of palladium on barium sulfate (Pd/BaSO₄, 5 mol %) and a catalyst poison (e.g., quinoline-sulfur). Bubble hydrogen gas through the solution at room temperature until the reaction is complete as monitored by TLC.
-
Alternative (DIBAL-H): For a more common lab-scale reduction, first convert the carboxylic acid to an ester (e.g., methyl ester via SOCl₂/MeOH). Dissolve the resulting ester in anhydrous DCM and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.1 equiv., 1.0 M solution in hexanes) dropwise. Stir for 1 hour, then quench with methanol followed by Rochelle's salt solution.
-
-
Workup and Purification: After the reaction is complete, filter the catalyst (for Rosenmund) or perform an aqueous workup (for DIBAL-H). Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: Comparative Grignard Reaction
This experiment directly probes the steric hindrance around the aldehyde.
-
Setup: In two separate flame-dried flasks under nitrogen, place 2-methyl-oxazole-4-carbaldehyde (1, 1 equiv.) and 2-tert-butyl-oxazole-4-carbaldehyde (2, 1 equiv.) respectively. Dissolve each in anhydrous THF (10 mL/mmol). Cool both flasks to 0 °C.
-
Addition: To each flask, add methylmagnesium bromide (MeMgBr, 1.1 equiv., 3.0 M solution in diethyl ether) dropwise over 10 minutes.
-
Monitoring: Stir the reactions at 0 °C. After 30 minutes, take an aliquot from each reaction, quench with saturated aqueous ammonium chloride (NH₄Cl), and analyze by TLC and LC-MS to determine the extent of conversion.
-
Analysis: It is predicted that the reaction with compound 1 will show near-complete conversion to the secondary alcohol, while the reaction with compound 2 will show predominantly unreacted starting material. This directly demonstrates the powerful steric shielding effect of the tert-butyl group.
Conclusion and Application in Drug Development
The comparison between 2-methyl- and 2-tert-butyl-oxazole-4-carbaldehyde offers a classic illustration of how steric factors can dominate reactivity in organic synthesis. While the tert-butyl group is slightly more electron-donating, its overwhelming steric bulk is the primary determinant of the aldehyde's reactivity, rendering it far less susceptible to nucleophilic attack than its methyl counterpart.
For researchers and drug development professionals, this has critical implications:
-
Synthetic Strategy: When designing synthetic routes, the choice of a tert-butyl group necessitates the use of smaller, highly reactive reagents or different synthetic pathways that avoid direct reactions at sterically encumbered sites. Conversely, the methyl-substituted analogue is a more amenable substrate for a wide range of transformations.
-
Metabolic Shielding: The steric bulk of a tert-butyl group is often intentionally incorporated into drug candidates to protect a nearby functional group from enzymatic degradation (metabolic shielding).[8][17] By hindering the approach of metabolic enzymes like Cytochrome P450s, a tert-butyl group can significantly increase a drug's half-life and bioavailability.
Ultimately, the choice between a methyl and a tert-butyl substituent is a strategic one, balancing synthetic accessibility against the desired physicochemical and pharmacological properties of the final molecule.
References
-
Carey, J. S., et al. (2007). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development, 11(6), 1097-1102. [Link]
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Fiveable. (2025, September 15). Tert-Butyl Definition - Organic Chemistry Key Term. Fiveable. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(3), 221-239. [Link]
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Organic Chemistry Portal. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes. Organic-chemistry.org. [Link]
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Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614-3617. [Link]
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ACS Publications. (2007). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development. [Link]
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Chemistry Stack Exchange. (2013, June 8). Why is methyl group more electron-donating than tert-butyl group?. [Link]
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Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]
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Sci-Hub. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes. [Link]
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Chem-Impex. (n.d.). 2-méthyl-oxazole-4-carbaldéhyde. [Link]
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Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
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Wikipedia. (n.d.). Oxazole. [Link]
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Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). [Link]
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Smith, A. M., et al. (2025, October 28). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. Journal of Chemical Education. [Link]
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Scott, J. D., et al. (2014). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 5(9), 1033-1037. [Link]
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Comparative Guide to Melting Point Standards: Evaluating 5-tert-butyl-1,3-oxazole-4-carbaldehyde
Introduction: The Critical Role of the Melting Point in Modern Chemistry
In the landscape of chemical analysis, the melting point remains a fundamental and indispensable property for the characterization of crystalline solids. It serves as a dual-purpose indicator: a cornerstone for substance identification and a highly sensitive gauge of purity.[1][2][3] A pure, crystalline compound typically exhibits a sharp and reproducible melting range, often spanning no more than 0.5–1.0 °C.[4] Conversely, the presence of even minute quantities of impurities will invariably lead to a depression of the melting point and a broadening of its range.[1][5][6] This phenomenon, known as melting point depression, provides a robust and accessible method for purity assessment.
Given its importance, the accuracy of melting point determination is paramount. This necessitates the use of meticulously calibrated instrumentation. Certified Reference Standards (CRSs) are the bedrock of this calibration, providing a traceable link to primary standards established by national and international metrology institutes.[7][8][9] These high-purity substances have precisely defined melting points and are used to verify, calibrate, and qualify melting point apparatus, ensuring the integrity of experimental data across research, development, and quality control (QC) laboratories.[8][10]
This guide provides a comparative analysis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde , a compound with a reported melting point of 73-75 °C, against established, certified standards in a similar thermal range. We will explore the theoretical underpinnings of melting point analysis, present a validated experimental protocol for its determination, and offer an expert recommendation on its suitability as a potential standard.
Candidate Under Evaluation: Physicochemical Profile
Compound: 5-tert-butyl-1,3-oxazole-4-carbaldehyde CAS Number: 914637-34-6 Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Structure:
Reported Melting Point: 73-75 °C
This compound is a heterocyclic aldehyde containing an oxazole ring substituted with a bulky tert-butyl group. While its melting point falls within a useful analytical range, it is crucial to note that this value is reported by commercial suppliers and is not certified by a recognized standards organization such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). As such, it cannot be considered a primary or secondary reference standard for GMP/GLP applications.
Comparative Analysis: Candidate vs. Certified Standards
To objectively evaluate 5-tert-butyl-1,3-oxazole-4-carbaldehyde, we compare it to internationally recognized melting point standards that bracket its reported range. These standards are selected for their high purity, stability, and well-characterized thermal behavior.
| Feature | 5-tert-butyl-1,3-oxazole-4-carbaldehyde (Candidate) | 1-Heptadecanecarboxylic acid (Certified Standard) | Naphthalene (Certified Standard) | Vanillin (Certified Standard) |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Certified Melting Range | 73-75 °C (Uncertified) | 69-71 °C[8] | 79-81 °C[8] | 81-83 °C[11] |
| Molecular Weight | 153.18 g/mol | 270.46 g/mol | 128.17 g/mol | 152.15 g/mol |
| Status as a Standard | None. Not a certified reference material. | Certified. Traceable to primary standards (e.g., LGC).[8][9] | Certified. Traceable to primary standards (e.g., LGC).[8][9] | Certified. Meets USP, Ph. Eur., and ChP requirements.[11] |
This comparison clearly highlights the distinction: while the candidate compound has a defined melting point, it lacks the rigorous certification and traceability that underpin the reliability of established standards like Vanillin and Naphthalene.
The Science of Melting Point Depression: A Thermodynamic Perspective
The utility of melting point as an indicator of purity is rooted in the principles of thermodynamics.[12] A pure crystalline solid is characterized by a highly ordered, three-dimensional lattice structure held together by uniform intermolecular forces.[3][6] Melting requires sufficient thermal energy to overcome these forces and transition the substance into a disordered liquid state.
When an impurity is introduced, it disrupts the uniform crystal lattice.[1][5] This disruption has two primary thermodynamic consequences:
-
Enthalpy: The presence of foreign molecules weakens the overall lattice forces, meaning less energy is required to break the structure.[1][13]
-
Entropy: The change in entropy (disorder) when melting an impure solid is greater than for a pure solid.[12] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), this larger entropy change allows the system to reach equilibrium (ΔG = 0) at a lower temperature (T).
The result is melting point depression : the impure substance begins to melt at a lower temperature and over a wider range than the pure substance.[1][12]
Caption: The thermodynamic basis for melting point depression.
A Self-Validating Protocol for Accurate Melting Point Determination
To ensure trustworthiness and scientific integrity, any experimental determination must be performed on a calibrated instrument. The following protocol, based on USP General Chapter <741>, incorporates a mandatory calibration step, rendering the entire workflow self-validating.[7][14][15]
Caption: Workflow for a self-validating melting point determination.
Experimental Steps:
-
Instrument Calibration:
-
Select a certified reference standard with a melting point near the expected range of the sample (e.g., Vanillin, 81-83 °C).
-
Prepare a capillary tube with the certified standard as described in Step 2.
-
Measure the melting point of the standard using the procedure in Step 3.
-
The observed melting point must be within the tolerance specified by the instrument manufacturer (e.g., ±0.5 °C) of the certified value. If not, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.
-
-
Sample Preparation:
-
Ensure the sample of 5-tert-butyl-1,3-oxazole-4-carbaldehyde is completely dry. If necessary, dry in a desiccator over a suitable agent.
-
Finely powder a small amount of the sample on a watch glass.
-
Charge a capillary tube (e.g., 0.8-1.2 mm internal diameter) by tapping the open end into the powder.[7][15]
-
Compact the powder by tapping the sealed end of the tube on a hard surface until a tightly packed column of 2.5–3.5 mm is achieved.[7] Inconsistent packing can lead to inaccurate results.
-
-
Measurement:
-
Place the prepared capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to at least 5-10 °C below the expected melting point (approx. 65 °C for the candidate compound).
-
Begin heating at a rapid rate until the temperature is ~5 °C below the expected melting point.
-
Reduce the heating rate to a slow ramp of 1 ± 0.5 °C per minute.[7] A slow rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer.
-
Observe the sample carefully through the magnifying lens.
-
-
Data Recording and Interpretation:
-
Record Temperature T1 (Onset): The temperature at which the first droplet of liquid becomes visible.
-
Record Temperature T2 (Clear Point): The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.[7]
-
Report: The result is reported as the melting range, T1 – T2.
-
Purity Assessment: A narrow range (e.g., < 1.5 °C) suggests high purity, while a broad range indicates the presence of impurities.
-
Conclusion and Recommendations
Our analysis demonstrates that while 5-tert-butyl-1,3-oxazole-4-carbaldehyde possesses a melting point in a convenient temperature range (73-75 °C), it fundamentally lacks the credentials of a certified reference standard. The integrity of analytical measurements, particularly in regulated environments, relies on the unbroken chain of traceability to primary standards, which this compound does not provide.
Recommendations for Researchers and Drug Development Professionals:
-
For Instrument Calibration & Qualification: Do NOT use 5-tert-butyl-1,3-oxazole-4-carbaldehyde. Exclusively use certified, traceable standards from reputable sources, such as Vanillin (USP, 81-83 °C) or Naphthalene (79-81 °C), to ensure compliance and data accuracy.[8][9][11]
-
For Chemical Identification: It can be used as a physical characteristic for identifying synthesized or purchased batches of this specific compound, provided a pure, in-house reference sample has been thoroughly characterized. A mixed melting point determination with an authentic sample can confirm identity.[1][15]
-
As an In-House Standard: For non-critical, routine system checks, a laboratory may choose to establish a large, homogenous batch of 5-tert-butyl-1,3-oxazole-4-carbaldehyde as an internal or tertiary standard. However, its melting range must first be rigorously established using a fully calibrated and qualified instrument, with direct comparison to primary or secondary certified standards.
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Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL: [Link]
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Title: Melting Point Determination - Analytical Testing Labs Source: Analytical Testing Labs URL: [Link]
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Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]
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Title: melting point depression: how does it work? Source: Reddit r/askscience URL: [Link]
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Title: What Factors Affect Melting Point? Source: Sciencing URL: [Link]
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Title: Measuring the Melting Point Source: Westlab Canada URL: [Link]
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Title: Factors Affecting Melting Point: Definition, Examples, Diagrams Source: Unacademy URL: [Link]
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Title: USP 741 Melting Point or Range Source: Scribd URL: [Link]
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Title: Melting Point Determination Source: University of Toronto URL: [Link]
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Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: uspbpep.com URL: [Link]
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Title: Experiment-1 Aim - To determine the melting point of given solid substance. Source: M. M. Modi College URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-tert-butyl-1,3-oxazole-4-carbaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of 5-tert-butyl-1,3-oxazole-4-carbaldehyde. As a niche heterocyclic aldehyde, this compound requires a disposal protocol grounded in a thorough understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for managing this chemical waste stream responsibly, from the point of generation to final disposal.
Hazard Assessment and Profile
Key Potential Hazards:
-
Irritation: May cause skin and eye irritation upon contact.[2][3]
-
Inhalation Risk: Prolonged exposure to vapors may lead to respiratory discomfort.[2]
-
Flammability: While not definitively classified, similar heterocyclic and aldehydic compounds can be flammable, particularly under elevated temperatures.[2][3]
-
Reactivity: Aldehydes are susceptible to oxidation and polymerization.[1] This compound may react with strong oxidizing agents, strong acids, and strong bases.[4]
Personal Protective Equipment (PPE) and Handling
Prior to handling 5-tert-butyl-1,3-oxazole-4-carbaldehyde for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use. | Prevents skin contact, which can lead to irritation.[2] Proper glove removal technique is essential to avoid contaminating bare hands. |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect street clothes and skin from contamination. |
| Respiratory | To be used if handling outside of a certified chemical fume hood where vapors may be generated. A NIOSH-approved respirator may be necessary. | Aldehyde vapors can be irritating to the respiratory tract.[2] All handling of this chemical should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[3][4] |
Segregation and Storage of Waste
Proper segregation is a cornerstone of safe laboratory waste management.[5] 5-tert-butyl-1,3-oxazole-4-carbaldehyde waste must be collected in a dedicated, properly labeled hazardous waste container.
Waste Container Specifications:
-
Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-tert-butyl-1,3-oxazole-4-carbaldehyde".[6] All constituents and their approximate percentages should be listed.
-
Condition: The container must be in good condition, with a tightly sealing cap to prevent leaks or the escape of vapors.[6]
Incompatible Wastes: This waste stream must be kept separate from:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Aqueous solutions if the compound is water-reactive (to be determined by small-scale testing if unknown).
Disposal Protocol: A Step-by-Step Guide
The guiding principle of chemical disposal is that a clear plan must be in place before any experiment begins.[7] The following workflow outlines the decision-making process for the disposal of 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
Procedure:
-
Waste Identification: At the point of generation, identify all waste containing 5-tert-butyl-1,3-oxazole-4-carbaldehyde. This includes neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves).
-
Containerization: Transfer the waste into a designated and appropriately labeled hazardous waste container. Ensure the container is kept closed except when adding waste.[6]
-
Temporary Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Spill Management: In the event of a spill, evacuate the immediate area if necessary. Use appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a hazardous waste container.[4]
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[8] Never dispose of this chemical down the drain or in regular trash.[9]
Trustworthiness and Self-Validation
This protocol is designed to be a self-validating system. Adherence to these steps ensures compliance with general hazardous waste regulations and minimizes risk. The core principles of waste characterization, proper containment, and segregation are universally recognized best practices in laboratory safety.[5][6] Always consult your local and institutional regulations, as these may have specific requirements.[10]
References
- BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards.
- Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.
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- Fisher Scientific. (2011). SAFETY DATA SHEET.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Shanghai Canbi Pharma Ltd. (2014). SAFETY DATA SHEET.
- Capot Chemical. (2025). material safety data sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- UCtelevision. (2009). Hazardous Waste Management Safety Video.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Hillsborough County. (2012). How to Store and Dispose of Chemicals - Hazard Mitigation Safety.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-tert-butyl-1,3-oxazole-4-carbaldehyde
For the diligent researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-tert-butyl-1,3-oxazole-4-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar oxazole and aldehyde compounds to establish a robust safety protocol. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust through comprehensive and scientifically grounded guidance.
The recommendations herein are derived from an analysis of the constituent functional groups: the oxazole ring and the aldehyde moiety. Oxazoles are a class of heterocyclic compounds that can be flammable and may cause skin, eye, and respiratory irritation.[1][2][3][4] Aldehydes are known for their potential to cause irritation to the skin, eyes, and respiratory tract.[5][6] Therefore, a cautious and well-defined approach to personal protective equipment (PPE) is essential.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 5-tert-butyl-1,3-oxazole-4-carbaldehyde, it is crucial to evaluate the potential hazards and implement appropriate control measures.
| Potential Hazard | Associated Risk | Mitigation Strategy |
| Eye Irritation | Direct contact can cause serious eye irritation or damage.[1][2][3][7][8] | Wear chemical splash goggles and, for larger quantities or splash risks, a full-face shield.[9][10] |
| Skin Irritation/Corrosion | Prolonged or repeated contact may lead to skin irritation, redness, or dermatitis.[2][3][6][11] | Use compatible chemical-resistant gloves and a lab coat. For significant exposure risks, a chemical-resistant apron is recommended.[5][9][10] |
| Respiratory Irritation | Inhalation of vapors, mists, or dusts may irritate the respiratory tract.[2][3][4][6][11] | Handle the compound in a certified chemical fume hood to minimize inhalation exposure.[9][12] |
| Ingestion | Accidental ingestion may be harmful.[3] | Do not eat, drink, or smoke in laboratory areas.[13] Wash hands thoroughly after handling.[10][13] |
| Flammability | While specific data is unavailable, related oxazole compounds are flammable.[1][3] | Keep away from heat, sparks, and open flames.[1][7] Use non-sparking tools and ground equipment.[1][12] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is dictated by the nature of the work being performed and the potential for exposure. The following table outlines the recommended PPE for handling 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when there is a significant splash hazard.[9][10][14] | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against chemical splashes.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[10] Consider double gloving for added protection. | Natural rubber gloves may offer fair protection against aldehydes, but nitrile or butyl rubber are generally preferred for broader chemical resistance. Always inspect gloves for damage before use and dispose of them properly after handling the chemical.[4][7] |
| Body Protection | A flame-retardant lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is necessary.[9] | Long sleeves and closed-toe shoes are mandatory in the laboratory.[14] Clothing should be made of a material that does not readily ignite. |
| Respiratory Protection | All handling of 5-tert-butyl-1,3-oxazole-4-carbaldehyde should be conducted within a certified chemical fume hood.[9][12] | If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.[5][12] |
Operational Workflow for Safe Handling
Adherence to a standardized operational workflow is critical for minimizing risk and ensuring the integrity of your research.
PPE Selection and Donning
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental scale and potential for exposure.
Caption: Workflow for PPE selection and handling of 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, ensure that a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required personal protective equipment as determined by your risk assessment and the workflow diagram above.
-
Handling:
-
Carefully open the container within the chemical fume hood.
-
If transferring a solid, use a spatula or other appropriate tool to minimize dust generation.
-
If working with a solution, perform all transfers slowly and carefully to avoid splashing.
-
-
Post-Handling:
-
Securely close the container of 5-tert-butyl-1,3-oxazole-4-carbaldehyde.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Waste containing 5-tert-butyl-1,3-oxazole-4-carbaldehyde should be segregated from other waste streams.
-
Containerization: Place both solid and liquid waste into clearly labeled, sealed containers. The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1][10] This may involve using a licensed professional waste disposal service.[7] Contaminated PPE should also be disposed of as hazardous waste.[7]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-tert-butyl-1,3-oxazole-4-carbaldehyde, ensuring a safer research environment for yourself and your colleagues.
References
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
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Capot Chemical. (2008). MSDS of Oxazole. Retrieved from [Link]
-
University of Tennessee, Knoxville - Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of Washington - Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]
-
Capot Chemical. (2025). Material Safety Data Sheet: Methyl 5-methyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




